(4-(Trifluoromethyl)pyridin-3-yl)boronic acid
Description
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Properties
IUPAC Name |
[4-(trifluoromethyl)pyridin-3-yl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BF3NO2/c8-6(9,10)4-1-2-11-3-5(4)7(12)13/h1-3,12-13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPOLKFXETWUREM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CN=C1)C(F)(F)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BF3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30660277 | |
| Record name | [4-(Trifluoromethyl)pyridin-3-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30660277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
947533-41-7 | |
| Record name | [4-(Trifluoromethyl)pyridin-3-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30660277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Introduction: The Strategic Importance of (4-(Trifluoromethyl)pyridin-3-yl)boronic acid in Modern Drug Discovery
An In-depth Technical Guide to the Synthesis of (4-(Trifluoromethyl)pyridin-3-yl)boronic acid
The incorporation of the trifluoromethyl (-CF3) group and a pyridine scaffold into molecular architectures is a cornerstone of modern medicinal chemistry. The -CF3 group is prized for its ability to enhance metabolic stability, improve membrane permeability, and increase binding affinity by modulating electronic properties, while the pyridine ring serves as a versatile, bioisosteric replacement for phenyl groups, often improving solubility and providing a key vector for molecular interactions. The convergence of these two motifs in (4-(Trifluoromethyl)pyridin-3-yl)boronic acid creates a building block of immense value for researchers in drug development.
This boronic acid is a critical reagent for the Suzuki-Miyaura cross-coupling reaction, one of the most powerful and widely utilized methods for constructing carbon-carbon bonds.[1] Its application enables the efficient assembly of complex biaryl and heteroaryl structures that are frequently the core of pharmacologically active compounds.[2][3] This guide provides an in-depth examination of the principal synthetic pathways to this key intermediate, offering not just protocols but a field-proven perspective on the causality behind the experimental choices, ensuring both reproducibility and a deeper understanding of the underlying chemistry.
Chapter 1: Retrosynthetic Analysis and Strategic Planning
A successful synthesis begins with a robust retrosynthetic strategy. The target molecule, a substituted pyridinylboronic acid, can be disconnected at the carbon-boron bond. This analysis reveals that the most logical and industrially scalable precursor is a 3-halo-4-(trifluoromethyl)pyridine. The halogen at the 3-position provides a synthetic handle for the introduction of the boronic acid moiety, either through classic organometallic chemistry or modern transition-metal-catalyzed methods.
Caption: Workflow for the Lithiation-Borylation pathway.
Expert Insight: The choice of triisopropyl borate over trimethyl borate is often preferred for large-scale preparations. Although slightly more expensive, its higher boiling point and lower susceptibility to premature hydrolysis can lead to more consistent and higher yields. The "reverse quench" technique, where the lithiated species is added to the borate ester (rather than the other way around), is also a common process optimization to maintain a low concentration of the reactive organolithium and minimize side reactions.
Detailed Experimental Protocol
This protocol is a representative synthesis adapted from established procedures for analogous trifluoromethyl-substituted pyridylboronic acids. [2][3] Materials:
-
3-Bromo-4-(trifluoromethyl)pyridine
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (2.5 M solution in hexanes)
-
Triisopropyl borate
-
2 M Hydrochloric Acid (HCl)
-
Ethyl acetate
-
Hexanes
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Setup: Under an inert argon atmosphere, add 3-bromo-4-(trifluoromethyl)pyridine (1.0 eq) to a flame-dried, three-necked flask equipped with a magnetic stirrer, thermometer, and argon inlet. Dissolve in anhydrous THF (approx. 0.2 M concentration).
-
Lithiattion: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (1.1 eq) dropwise via syringe, ensuring the internal temperature does not exceed -70 °C. Stir the resulting mixture at -78 °C for 1 hour.
-
Borylation: To the cold solution, add triisopropyl borate (1.5 eq) dropwise, again maintaining the temperature below -70 °C. After the addition is complete, allow the reaction mixture to slowly warm to room temperature over 2-3 hours and stir overnight.
-
Quench and Workup: Cool the mixture to 0 °C in an ice bath and carefully quench by the slow addition of 2 M HCl until the pH is approximately 2-3. Stir vigorously for 30 minutes.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield a crude solid.
-
Isolation: The crude product can often be purified by trituration or recrystallization from a suitable solvent system, such as an ethyl acetate/hexanes mixture, to afford the title compound as a white to off-white solid.
Data Presentation
| Parameter | Value/Condition | Rationale |
| Starting Material | 3-Bromo-4-(trifluoromethyl)pyridine | Bromo-derivatives offer a good balance of reactivity and availability. |
| Solvent | Anhydrous THF | Aprotic ether that solubilizes intermediates and is stable to n-BuLi at low temp. |
| Lithiation Temp. | -78 °C | Prevents decomposition of the organolithium intermediate. [4] |
| Borylation Reagent | Triisopropyl borate | Efficient electrophilic boron source. |
| Quench | 2 M HCl | Hydrolyzes the boronate ester to the final boronic acid. |
| Typical Yield | 50-75% | Dependent on strict anhydrous conditions and temperature control. [2] |
| Purity | >95% (after recrystallization) | Recrystallization is effective for removing inorganic salts and nonpolar impurities. |
Chapter 3: Modern Approaches: Transition Metal-Catalyzed Borylations
While halogen-metal exchange is a workhorse method, modern transition metal-catalyzed reactions offer alternative pathways that can provide advantages in terms of functional group tolerance and milder reaction conditions.
Palladium-Catalyzed Miyaura Borylation
This reaction involves the cross-coupling of a halopyridine with a diboron reagent, most commonly bis(pinacolato)diboron (B₂pin₂), catalyzed by a palladium complex. The immediate product is the boronic ester, which can be isolated or hydrolyzed to the boronic acid.
Causality and Mechanism: The catalytic cycle involves:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the 3-halo-4-(trifluoromethyl)pyridine.
-
Transmetalation: The boron moiety from B₂pin₂ is transferred to the palladium center, typically facilitated by a base like potassium acetate (KOAc).
-
Reductive Elimination: The desired pyridinylboronic ester is eliminated from the palladium complex, regenerating the Pd(0) catalyst.
This method is particularly useful when the substrate contains functional groups that are incompatible with strongly basic organolithium reagents (e.g., esters, ketones).
Iridium-Catalyzed C-H Borylation
A more recent and powerful strategy is the direct borylation of a C-H bond, which avoids the need for a pre-functionalized halopyridine. [5]This approach offers significant atom economy. For 4-(trifluoromethyl)pyridine, the reaction would need to be selective for the 3-position.
Expert Insight: The regioselectivity of Ir-catalyzed C-H borylation is primarily governed by sterics. [5][6]The catalyst will typically functionalize the most accessible C-H bond. In 4-(trifluoromethyl)pyridine, the C-H bonds at positions 2, 6, 3, and 5 are available. The positions adjacent to the nitrogen (2 and 6) are often deactivated due to catalyst inhibition by the nitrogen lone pair. Borylation at the 3- and 5-positions is therefore more likely. While this may lead to a mixture of isomers, for certain substitution patterns, useful selectivity can be achieved. This route is an active area of research and offers a potentially more efficient future pathway. [5][7]
Chapter 4: Purification, Handling, and Stability
(4-(Trifluoromethyl)pyridin-3-yl)boronic acid is typically a crystalline solid.
-
Purification: As mentioned, recrystallization or trituration is the most common method for purification on a lab scale. For more challenging purifications, column chromatography on silica gel can be employed, though care must be taken as boronic acids can sometimes degrade on silica.
-
Handling and Stability: Boronic acids are known to undergo dehydration to form cyclic anhydrides known as boroxines. This process is reversible upon addition of water. For long-term storage, it is recommended to keep the material in a cool, dry place under an inert atmosphere. [8]Pyridinylboronic acids can also be susceptible to protodeborylation (loss of the B(OH)₂ group), especially under harsh acidic or basic conditions or at elevated temperatures. [9]
Chapter 5: Application in Suzuki-Miyaura Cross-Coupling
The primary utility of (4-(Trifluoromethyl)pyridin-3-yl)boronic acid is as a coupling partner in Suzuki-Miyaura reactions. The electron-withdrawing nature of the trifluoromethyl group and the pyridine nitrogen can influence its reactivity.
Sources
- 1. Suzuki Coupling [organic-chemistry.org]
- 2. Trifluoromethyl-substituted pyridyl- and pyrazolylboronic acids and esters: synthesis and Suzuki–Miyaura cross-coupling reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Trifluoromethyl-substituted pyridyl- and pyrazolylboronic acids and esters: synthesis and Suzuki-Miyaura cross-coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Iridium-catalyzed C-H borylation of substituted pyridines - American Chemical Society [acs.digitellinc.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. 947533-41-7|(4-(Trifluoromethyl)pyridin-3-yl)boronic acid|BLD Pharm [bldpharm.com]
- 9. pubs.acs.org [pubs.acs.org]
Spectroscopic Profile of (4-(trifluoromethyl)pyridin-3-yl)boronic acid: A Technical Guide for Researchers
Introduction
(4-(Trifluoromethyl)pyridin-3-yl)boronic acid is a key building block in contemporary medicinal chemistry and materials science. Its unique electronic properties, stemming from the interplay between the electron-withdrawing trifluoromethyl group and the versatile boronic acid moiety on a pyridine scaffold, make it a valuable synthon for accessing novel chemical entities. This guide provides a comprehensive overview of the expected spectroscopic characteristics of this compound, offering a predictive analysis based on the spectral data of closely related structural analogs. This document is intended to serve as a practical resource for researchers, enabling them to identify, characterize, and utilize this reagent with confidence in their synthetic endeavors.
Molecular Structure and Key Spectroscopic Features
The structure of (4-(trifluoromethyl)pyridin-3-yl)boronic acid presents a fascinating case for spectroscopic analysis. The pyridine ring's aromaticity is perturbed by two functionally significant substituents: a boronic acid group at the 3-position and a trifluoromethyl group at the 4-position. This substitution pattern dictates a unique electronic environment for each atom, which is reflected in its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For (4-(trifluoromethyl)pyridin-3-yl)boronic acid, a combination of ¹H, ¹³C, ¹⁹F, and ¹¹B NMR experiments would provide a complete picture of its molecular framework.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is expected to be dominated by the signals from the three protons on the pyridine ring. Their chemical shifts will be influenced by the electron-withdrawing nature of both the trifluoromethyl group and, to a lesser extent, the boronic acid group.
-
Analog Analysis:
-
3-Pyridylboronic acid: In CD₃OD, the proton signals appear at δ 8.64 (br s, 1H), 8.50 (m, 1H), 8.38 (br s, 1H), and 7.65 (br s, 1H)[1].
-
4-(Trifluoromethyl)pyridine: The protons on this molecule will show characteristic shifts due to the strong -I and -M effects of the CF₃ group.
-
-
Predicted Spectrum for (4-(trifluoromethyl)pyridin-3-yl)boronic acid:
-
H-2: This proton, being ortho to the nitrogen and meta to the boronic acid, is expected to be the most deshielded, likely appearing as a singlet or a narrow doublet around δ 8.8-9.0 ppm .
-
H-5: Situated para to the nitrogen and meta to the boronic acid, this proton will be significantly influenced by the adjacent trifluoromethyl group. It is predicted to appear as a doublet in the range of δ 7.8-8.0 ppm .
-
H-6: This proton is ortho to the nitrogen and will be influenced by the neighboring trifluoromethyl group. It is expected to resonate as a doublet around δ 8.6-8.8 ppm .
-
B(OH)₂: The protons of the boronic acid hydroxyl groups will likely appear as a broad singlet, the chemical shift of which is highly dependent on concentration and the solvent used. In aprotic solvents like DMSO-d₆, it could be in the range of δ 8.0-8.5 ppm .
-
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will reveal the electronic environment of each carbon atom in the molecule. The carbon attached to the trifluoromethyl group and the carbon bearing the boronic acid will have distinct chemical shifts.
-
Analog Analysis:
-
Predicted Spectrum for (4-(trifluoromethyl)pyridin-3-yl)boronic acid:
-
C-2, C-6: These carbons adjacent to the nitrogen will be deshielded, appearing in the δ 145-155 ppm region.
-
C-3: The carbon atom bonded to the boron is expected to be significantly deshielded and may appear as a broad signal due to quadrupolar relaxation of the boron nucleus. Its predicted chemical shift is in the range of δ 130-135 ppm .
-
C-4: This carbon, directly attached to the trifluoromethyl group, will appear as a quartet with a large C-F coupling constant (¹JCF) in the range of δ 120-125 ppm .
-
C-5: This carbon will be found in the aromatic region, likely around δ 135-140 ppm .
-
CF₃: The carbon of the trifluoromethyl group will also appear as a quartet with a very large ¹JCF, typically in the range of δ 120-130 ppm .
-
Predicted ¹⁹F NMR Spectrum
¹⁹F NMR is a highly sensitive technique for observing fluorine-containing compounds. For (4-(trifluoromethyl)pyridin-3-yl)boronic acid, a single, sharp signal is expected.
-
Analog Analysis:
-
4-(Trifluoromethyl)pyridine: The ¹⁹F NMR of similar compounds shows a singlet for the CF₃ group. The chemical shift is dependent on the electronic environment.
-
-
Predicted Spectrum for (4-(trifluoromethyl)pyridin-3-yl)boronic acid:
-
A singlet is expected for the three equivalent fluorine atoms of the trifluoromethyl group. The chemical shift is predicted to be in the range of δ -60 to -65 ppm (relative to CFCl₃).
-
Infrared (IR) Spectroscopy
IR spectroscopy provides valuable information about the functional groups present in a molecule. The IR spectrum of (4-(trifluoromethyl)pyridin-3-yl)boronic acid will be characterized by vibrations of the O-H, B-O, C-F, and pyridine ring bonds.
-
Analog Analysis:
-
3-Pyridylboronic acid: The IR spectrum of this compound will show characteristic bands for the B-O and O-H stretching of the boronic acid group, as well as the vibrations of the pyridine ring[4].
-
Pyridine: The NIST WebBook provides a reference spectrum for pyridine, showing characteristic C-H and C=N stretching and bending vibrations[5].
-
-
Predicted IR Spectrum for (4-(trifluoromethyl)pyridin-3-yl)boronic acid:
-
O-H Stretch: A broad band in the region of 3200-3500 cm⁻¹ corresponding to the stretching vibration of the hydroxyl groups of the boronic acid.
-
C-H Aromatic Stretch: Weak to medium bands above 3000 cm⁻¹ .
-
C=N and C=C Aromatic Ring Stretching: Several sharp bands in the 1400-1600 cm⁻¹ region.
-
B-O Stretch: A strong, broad band in the 1300-1400 cm⁻¹ region.
-
C-F Stretch: Strong, sharp absorption bands in the 1100-1300 cm⁻¹ region, characteristic of the trifluoromethyl group.
-
| Vibrational Mode | **Predicted Wavenumber (cm⁻¹) ** |
| O-H Stretch (Boronic Acid) | 3200-3500 (broad) |
| C-H Stretch (Aromatic) | >3000 |
| C=N, C=C Stretch (Pyridine Ring) | 1400-1600 |
| B-O Stretch (Boronic Acid) | 1300-1400 (strong, broad) |
| C-F Stretch (Trifluoromethyl) | 1100-1300 (strong, sharp) |
| Predicted IR Absorption Bands |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of its molecular weight and elemental composition.
-
Analog Analysis:
-
Predicted Mass Spectrum for (4-(trifluoromethyl)pyridin-3-yl)boronic acid:
-
Molecular Ion (M⁺): The molecular weight of (4-(trifluoromethyl)pyridin-3-yl)boronic acid is 190.92 g/mol . The molecular ion peak [M]⁺ should be observed at m/z 191 .
-
Fragmentation Pattern: Common fragmentation pathways for boronic acids involve the loss of water (H₂O) and the boronic acid group (B(OH)₂). Key expected fragments include:
-
[M - H₂O]⁺: m/z 173
-
[M - B(OH)₂]⁺: m/z 146 (corresponding to the 4-(trifluoromethyl)pyridine radical cation)
-
-
The presence of boron will result in a characteristic isotopic pattern for boron-containing fragments, with the two major isotopes being ¹¹B (80.1%) and ¹⁰B (19.9%).
-
| Ion | Predicted m/z | Identity |
| [M]⁺ | 191 | Molecular Ion |
| [M - H₂O]⁺ | 173 | Loss of water |
| [M - B(OH)₂]⁺ | 146 | Loss of boronic acid group |
| Predicted Mass Spectrometry Fragments |
Experimental Protocols
The following are generalized protocols for acquiring the spectroscopic data discussed above. Instrument parameters should be optimized for the specific compound and available equipment.
NMR Spectroscopy
NMR Sample Preparation and Analysis Workflow
-
Sample Preparation: Accurately weigh 5-10 mg of (4-(trifluoromethyl)pyridin-3-yl)boronic acid and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O with appropriate pH adjustment) in a clean, dry vial.
-
Transfer: Transfer the solution to a 5 mm NMR tube.
-
Instrumentation: Acquire the NMR spectra on a spectrometer operating at a field strength of 400 MHz or higher.
-
Data Acquisition:
-
¹H NMR: Acquire with a sufficient number of scans to obtain a good signal-to-noise ratio.
-
¹³C NMR: Use a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR.
-
¹⁹F NMR: Acquire with proton decoupling.
-
¹¹B NMR: Use a proton-decoupled pulse sequence.
-
-
Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) and reference the spectra appropriately (e.g., TMS for ¹H and ¹³C, CFCl₃ for ¹⁹F).
IR Spectroscopy
ATR-FTIR Spectroscopy Workflow
-
Sample Preparation: No specific sample preparation is typically required for Attenuated Total Reflectance (ATR) FTIR. A small amount of the solid sample is placed directly on the ATR crystal.
-
Background Scan: Record a background spectrum of the empty ATR crystal.
-
Sample Scan: Place the sample on the crystal, ensure good contact, and record the sample spectrum.
-
Data Analysis: The background is automatically subtracted from the sample spectrum. Identify the characteristic absorption bands and compare them with the predicted values.
Mass Spectrometry
ESI-MS Analysis Workflow
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Use an Electrospray Ionization (ESI) mass spectrometer.
-
Data Acquisition: Infuse the sample solution into the ESI source. Acquire the mass spectrum in positive ion mode over a suitable mass range (e.g., m/z 50-500).
-
Data Analysis: Identify the molecular ion peak and characteristic fragment ions. For high-resolution mass spectrometry (HRMS), the exact mass can be used to confirm the elemental composition.
Conclusion
References
-
(Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. Molecules. 2021, 26(7), 1975. [Link]
-
4-(Trifluoromethyl)pyridine. PubChem. [Link]
-
(Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. Semantic Scholar. [Link]
-
3-Pyridinylboronic acid. PubChem. [Link]
-
Pyridine. NIST WebBook. [Link]
Sources
- 1. 3-Pyridylboronic acid | 1692-25-7 [chemicalbook.com]
- 2. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. 3-Pyridinylboronic acid | C5H6BNO2 | CID 2734378 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Pyridine [webbook.nist.gov]
- 6. 128796-39-4|(4-(Trifluoromethyl)phenyl)boronic acid|BLD Pharm [bldpharm.com]
- 7. 4-Trifluoromethylphenylboronic acid | 128796-39-4 [chemicalbook.com]
- 8. 1692-25-7|Pyridin-3-ylboronic acid|BLD Pharm [bldpharm.com]
Methodological & Application
Suzuki-Miyaura cross-coupling using (4-(Trifluoromethyl)pyridin-3-yl)boronic acid
An Application Guide for the Suzuki-Miyaura Cross-Coupling of (4-(Trifluoromethyl)pyridin-3-yl)boronic acid
Introduction: The Strategic Importance of the Trifluoromethyl-Pyridine Moiety
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, providing a powerful and versatile method for the formation of carbon-carbon bonds.[1][2][3] Its impact is particularly profound in the fields of medicinal chemistry and drug development, where the efficient construction of complex molecular architectures is paramount.[4][5] Within this context, the incorporation of specific structural motifs that enhance pharmacological properties is a key strategy. The (4-(trifluoromethyl)pyridin-3-yl) moiety is one such high-value building block.
The trifluoromethyl group (-CF₃) is a bioisostere of a methyl group but imparts drastically different electronic properties. It is highly electron-withdrawing and lipophilic, and its introduction into a drug candidate can significantly improve metabolic stability, membrane permeability, and binding affinity.[6] When combined with a pyridine ring, a common scaffold in pharmaceuticals, it creates a unique pharmacophore found in numerous active ingredients in both medicine and agriculture.[7]
This guide provides a detailed technical overview and actionable protocols for the successful application of (4-(Trifluoromethyl)pyridin-3-yl)boronic acid in Suzuki-Miyaura cross-coupling reactions. It addresses the specific challenges posed by this electron-deficient heteroaromatic substrate and offers field-proven strategies for optimizing reaction outcomes.
Mechanistic Deep Dive: Navigating the Nuances of a Challenging Substrate
While the Suzuki-Miyaura reaction is robust, its success with heteroaromatic boronic acids—especially those bearing strong electron-withdrawing groups—is not trivial. Understanding the catalytic cycle and the unique behavior of (4-(Trifluoromethyl)pyridin-3-yl)boronic acid is critical for rational protocol design.
The generally accepted catalytic cycle proceeds through three key steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[8][9]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Causality Behind Component Selection
-
The Substrate: (4-(Trifluoromethyl)pyridin-3-yl)boronic acid: This molecule presents two distinct challenges. First, as a pyridine derivative, the Lewis basic nitrogen atom can potentially coordinate to the palladium center, inhibiting catalysis. Second, the potent electron-withdrawing effect of the trifluoromethyl group deactivates the boronic acid, making the crucial transmetalation step inherently slower than with electron-rich analogues.[4]
-
The Catalyst: Palladium Source and Ligand Choice are Paramount:
-
Palladium Precursor: Standard precursors like Pd(OAc)₂ or Pd₂(dba)₃ are effective. They are reduced in situ to the active Pd(0) species that enters the catalytic cycle.[2]
-
Ligand: This is arguably the most critical variable. To overcome the slow oxidative addition to some aryl halides and to stabilize the catalyst, bulky and electron-rich phosphine ligands are required.[10] Ligands from the Buchwald family, such as SPhos, XPhos, or RuPhos, are excellent choices. Their steric bulk promotes the formation of a monoligated, highly reactive L₁Pd(0) species, while their electron-donating nature facilitates the oxidative addition step.
-
-
The Base: Activating the Boronic Acid: The transmetalation step does not proceed with the neutral boronic acid. A base is required to activate it by forming a more nucleophilic boronate species ([Ar'B(OH)₃]⁻).[11][12]
-
Choice of Base: While strong bases like NaOH or KOt-Bu can be used, they can also promote side reactions. Inorganic carbonates (K₂CO₃, Cs₂CO₃) or phosphates (K₃PO₄) are generally preferred.[13] Potassium phosphate (K₃PO₄) is often an excellent choice as it is sufficiently basic to promote the reaction while minimizing base-sensitive functional group degradation and protodeboronation.[10]
-
-
The Solvent: A Balancing Act: The solvent must solubilize the reagents and facilitate the interaction between the organic and inorganic components.
-
Solvent Systems: A mixture of an organic solvent and water is common.[14] Solvents like 1,4-dioxane, toluene, or THF are used to dissolve the organic coupling partners and the catalyst complex. Water is added to dissolve the inorganic base, which is essential for the formation of the active boronate. The use of degassed solvents is mandatory to prevent the oxidation and deactivation of the Pd(0) catalyst.
-
Anticipating and Mitigating Side Reactions
A robust protocol must account for potential failure modes. For this substrate, the primary side reaction to control is protodeboronation .
-
Protodeboronation: This is the cleavage of the C-B bond by a proton source (often water), leading to the formation of 4-(trifluoromethyl)pyridine and destroying the boronic acid.[9] Heteroaromatic boronic acids are particularly susceptible to this pathway.[1][3] The electron-withdrawing CF₃ group can, in some contexts, slow this process by modulating the pKa of the pyridine nitrogen.[15]
-
Mitigation Strategy: Using a precisely controlled amount of base and water, and ensuring the reaction proceeds at a reasonable rate, are key. If protodeboronation is severe, switching to the corresponding boronic ester (e.g., the pinacol ester) can offer enhanced stability, as it slowly hydrolyzes to the boronic acid under the reaction conditions.[1]
-
Optimized Reaction Parameters
The following table summarizes recommended starting conditions for coupling (4-(Trifluoromethyl)pyridin-3-yl)boronic acid with various aryl and heteroaryl halides. These should be viewed as a starting point for further optimization.
| Coupling Partner (Ar-X) | Palladium Precursor (mol%) | Ligand (mol%) | Base (Equivalents) | Solvent System | Temperature (°C) |
| Aryl Bromide (Electron-neutral) | Pd(OAc)₂ (2%) | SPhos (4%) | K₃PO₄ (2.0) | Dioxane/H₂O (10:1) | 100 |
| Aryl Bromide (Electron-rich) | Pd₂(dba)₃ (1.5%) | RuPhos (3%) | K₃PO₄ (2.0) | Toluene/H₂O (10:1) | 110 |
| Aryl Bromide (Electron-deficient) | Pd(OAc)₂ (2%) | SPhos (4%) | K₂CO₃ (2.0) | Dioxane/H₂O (10:1) | 90 |
| Aryl Chloride (Activated) | Pd₂(dba)₃ (2%) | XPhos (4%) | K₃PO₄ (2.5) | t-AmylOH | 110 |
| Heteroaryl Bromide | Pd(OAc)₂ (2.5%) | SPhos (5%) | Cs₂CO₃ (2.0) | Dioxane/H₂O (10:1) | 100 |
Detailed Experimental Protocol
This protocol describes a general procedure for the Suzuki-Miyaura coupling of an aryl bromide with (4-(Trifluoromethyl)pyridin-3-yl)boronic acid.
Materials and Equipment
-
(4-(Trifluoromethyl)pyridin-3-yl)boronic acid (1.2 equivalents)
-
Aryl bromide (1.0 equivalent)
-
Palladium(II) acetate [Pd(OAc)₂] (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄), anhydrous powder (2.0 equivalents)
-
1,4-Dioxane (ACS grade or higher)
-
Deionized Water
-
Schlenk flask or microwave vial equipped with a magnetic stir bar
-
Inert gas line (Argon or Nitrogen)
-
Standard glassware for workup and purification
-
Silica gel for column chromatography
Workflow Diagram
Caption: Step-by-step experimental workflow for the Suzuki-Miyaura coupling.
Step-by-Step Procedure
-
Inert Atmosphere Setup: To a dry Schlenk flask containing a magnetic stir bar, add the aryl bromide (e.g., 1.0 mmol), (4-(trifluoromethyl)pyridin-3-yl)boronic acid (1.2 mmol, 1.2 equiv), Pd(OAc)₂ (0.02 mmol, 2 mol%), SPhos (0.04 mmol, 4 mol%), and K₃PO₄ (2.0 mmol, 2.0 equiv).
-
Causality: The solids are added first to ensure the catalyst and reagents are in the flask before introducing solvents, minimizing exposure to air.
-
-
Degassing the Vessel: Seal the flask with a septum. Evacuate the flask under vacuum and backfill with an inert gas (Argon is preferred). Repeat this cycle three times to ensure all oxygen is removed.
-
Causality: Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) species, halting the catalytic cycle.
-
-
Solvent Addition: Prepare a 10:1 mixture of 1,4-dioxane and water. Degas this solvent mixture by sparging with argon for at least 20 minutes. Using a syringe, add the degassed solvent to the reaction flask to achieve a final concentration of approximately 0.1 M with respect to the aryl bromide.
-
Causality: Using pre-degassed solvents is a critical step to maintain an inert environment throughout the reaction.
-
-
Reaction Execution: Place the sealed flask in a preheated oil bath at 100 °C. Stir the mixture vigorously to ensure efficient mixing of the biphasic system.
-
Causality: Heat is required to overcome the activation energy for the oxidative addition and other steps. Vigorous stirring is essential for mass transport between the aqueous and organic phases.
-
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the limiting reagent (aryl bromide) is consumed (typically 4-16 hours).
-
Workup: Once the reaction is complete, cool the flask to room temperature. Dilute the mixture with ethyl acetate and water. Transfer the mixture to a separatory funnel.
-
Extraction: Separate the layers. Extract the aqueous layer twice more with ethyl acetate. Combine all organic layers.
-
Washing and Drying: Wash the combined organic layers with brine. Dry the organic solution over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Causality: The brine wash removes residual water and inorganic impurities. Drying removes all traces of water before solvent evaporation.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure biaryl product.
Conclusion
The Suzuki-Miyaura cross-coupling of (4-(Trifluoromethyl)pyridin-3-yl)boronic acid is a highly valuable transformation for accessing key structural motifs in modern drug discovery and materials science. Success with this challenging substrate hinges on a rational understanding of its electronic properties and potential side reactions. By carefully selecting an appropriate catalyst system composed of a palladium precursor and a bulky, electron-rich phosphine ligand, in conjunction with a suitable base and degassed solvents, high yields of the desired coupled products can be reliably achieved. The protocols and principles outlined in this guide provide a robust foundation for researchers to successfully implement this important reaction in their synthetic endeavors.
References
-
Walker, S. D., et al. (2004). A General and Efficient Catalyst for the Suzuki-Miyaura Coupling of Aryl Chlorides and Heteroaryl Chlorides. Angewandte Chemie International Edition, 43(14), 1871-1876. [Link]
-
Thomas, A. A., et al. (2012). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 134(25), 10517-10530. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Journal of the American Chemical Society, 129(11), 3358-3366. [Link]
-
ChemOrgChem. (2022). Hydroboration| Suzuki-Miyaura Coupling| CSIR-NET 2022 Chemistry| Problem Solved. YouTube. [Link]
-
ChemOrgChem. (2024). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples|. YouTube. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
Miyake, H., et al. (2017). Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. Organic Process Research & Development, 21(10), 1618-1623. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
-
Ball, L. T., & Lloyd-Jones, G. C. (2020). The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. Chemistry – A European Journal, 26(64), 14358-14374. [Link]
-
Kinzel, T., et al. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Angewandte Chemie International Edition, 49(43), 8122-8126. [Link]
-
Yoshikawa, N., et al. (2018). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 43(3), 163-174. [Link]
-
Lima, F., et al. (2019). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. The Journal of Organic Chemistry, 84(16), 10099-10107. [Link]
-
Isley, N. A., et al. (2017). A Micellar Catalysis Strategy for Suzuki–Miyaura Cross-Couplings of 2-Pyridyl MIDA Boronates: No Copper, in Water, Very Mild Conditions. ACS Catalysis, 7(11), 7751-7756. [Link]
-
Wang, D., et al. (2021). Palladium‐Catalyzed Suzuki–Miyaura Cross‐Coupling of Heteroaryl‐2‐Boronic Acids with Nitroaryl Halides. Angewandte Chemie International Edition, 60(2), 949-953. [Link]
-
Metivier, P., et al. (2021). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. Helvetica Chimica Acta, 104(5), e2100035. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Soares, J., et al. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 26(16), 4993. [Link]
-
Gutmann, B., et al. (2017). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. Molecules, 22(5), 761. [Link]
-
Hall, D. G. (Ed.). (2005). Boronic Acids: Preparation, Applications in Organic Synthesis and Medicine. Wiley-VCH. [Link]
-
Canadian Science Publishing. (2023). Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry. [Link]
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Palladium-Catalyzed Suzuki-Miyaura Coupling of (4-(trifluoromethyl)pyridin-3-yl)boronic acid: A Detailed Guide to Catalyst Selection and Protocol Optimization
An Application Guide for Researchers
Introduction: The Strategic Importance of Trifluoromethyl-Pyridines
The 3-pyridyl framework substituted with a trifluoromethyl (CF₃) group is a privileged scaffold in modern medicinal chemistry and drug development.[1] The pyridine core offers desirable physicochemical properties, including improved solubility and metabolic stability, while the CF₃ group can enhance binding affinity, metabolic resistance, and cell permeability. The Suzuki-Miyaura reaction stands as the most robust and widely utilized method for constructing the critical C(sp²)–C(sp²) bond that links this valuable heterocycle to other aryl or heteroaryl fragments.[2][3][4][5]
This guide provides a comprehensive overview of the critical parameters, mechanistic considerations, and detailed protocols for the successful palladium-catalyzed coupling of (4-(trifluoromethyl)pyridin-3-yl)boronic acid with various aryl and heteroaryl halides.
Core Challenges & Mechanistic Considerations
Successfully coupling (4-(trifluoromethyl)pyridin-3-yl)boronic acid requires a nuanced understanding of its unique electronic and structural properties. Several challenges must be addressed through rational selection of reaction components.
Key Substrate Challenges
-
Catalyst Inhibition via Pyridine Coordination: The Lewis basic lone pair on the pyridine nitrogen can coordinate to the palladium center, leading to catalyst deactivation or the formation of off-cycle, unreactive complexes.[3][6] While the strong electron-withdrawing nature of the adjacent CF₃ group mitigates this effect by reducing the nitrogen's basicity, it does not eliminate the risk entirely.[3]
-
Slow Transmetalation: The boronic acid is electron-deficient due to the combined effects of the pyridine ring and the CF₃ group. This electronic character can slow the crucial transmetalation step in the catalytic cycle, where the organic group is transferred from boron to palladium.[7]
-
Competitive Protodeboronation: Like many heteroaryl boronic acids, this substrate is susceptible to protodeboronation, a side reaction where the C-B bond is cleaved by a proton source (e.g., trace water) to yield the corresponding des-borylated pyridine.[6][7] This is a major pathway for yield loss.
The Suzuki-Miyaura Catalytic Cycle
A foundational understanding of the reaction mechanism is essential for troubleshooting and optimization. The generally accepted cycle involves three key steps:[5][8]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide (Ar-X) bond, forming a Pd(II) complex. This is often the rate-determining step.[5]
-
Transmetalation: The organic group from the activated boronate species (Ar'-B(OR)₃⁻) displaces the halide on the Pd(II) complex. This step requires activation of the boronic acid by a base.[9][10]
-
Reductive Elimination: The two organic fragments on the Pd(II) center couple and are eliminated, forming the new C-C bond and regenerating the active Pd(0) catalyst to continue the cycle.
Caption: The Suzuki-Miyaura Catalytic Cycle.
Component Selection: A Causality-Driven Approach
The success of the coupling reaction hinges on the judicious selection of the catalyst, ligand, base, and solvent system to specifically counteract the challenges posed by the (4-(trifluoromethyl)pyridin-3-yl)boronic acid substrate.
Palladium Precatalyst & Ligand System
The ligand is arguably the most critical variable. For electron-deficient and potentially coordinating substrates, the ligand must stabilize the Pd(0) state and accelerate both oxidative addition and reductive elimination.
-
Rationale for Ligand Choice: Bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., Buchwald ligands) are the state-of-the-art.[11][12]
-
Bulk: The steric hindrance of these ligands promotes the final reductive elimination step and helps maintain a monoligated, highly active Pd(0) species.[12]
-
Electron-Donating Ability: Rich electron density on the phosphine helps to accelerate the initial, often rate-limiting, oxidative addition step, especially with less reactive aryl chlorides.[11]
-
| Catalyst/Ligand System | Class | Key Advantages & Rationale | Typical Loading |
| Pd₂(dba)₃ + SPhos/XPhos | Biaryl Phosphine | Excellent for heteroaromatic couplings; high activity, promotes difficult C-Cl activation, good thermal stability.[11] | 1-2 mol% Pd, L:Pd = 2:1 |
| Pd(dppf)Cl₂ | Ferrocenyl Phosphine | A robust, general-purpose catalyst. The wide bite angle is often effective for cross-coupling.[4] | 2-5 mol% |
| PEPPSI™-IPr | N-Heterocyclic Carbene (NHC) | Highly active and stable, particularly effective for sterically hindered substrates and aryl chlorides.[2] | 2-4 mol% |
| Pd(PPh₃)₄ | Tetrakisphosphine | "Classic" catalyst. Can be effective for simple couplings with aryl bromides/iodides but often less active for challenging substrates.[4] | 3-5 mol% |
Role of the Base
The base is not merely a spectator; it is essential for activating the boronic acid. It reacts with the boronic acid to form a more nucleophilic boronate species ([R-B(OH)₃]⁻), which is the active partner in the transmetalation step.[9][10]
| Base | Strength | Key Considerations & Rationale | Typical Equivalents |
| K₃PO₄ | Moderate | Often the optimal choice. Its moderate strength and high solubility in aqueous/organic mixtures effectively promote boronate formation without causing significant substrate/product degradation.[13] | 2.0 - 3.0 |
| Cs₂CO₃ | Strong | Highly effective due to its high solubility in organic solvents. Can accelerate sluggish reactions but may not be compatible with base-sensitive functional groups.[14] | 2.0 - 3.0 |
| K₂CO₃ | Moderate | A common, cost-effective choice. Its lower solubility can sometimes lead to slower or incomplete reactions compared to K₃PO₄.[14] | 2.0 - 3.0 |
| t-BuOK | Very Strong | A powerful base used for highly unreactive coupling partners, such as aryl chlorides at room temperature.[2] Can promote protodeboronation if not used carefully. | 1.5 - 2.5 |
Solvent Systems
The solvent must solubilize all components and is often a mixture of an organic solvent and water. Water aids in dissolving the inorganic base and facilitates the formation of the hydroxo-palladium complex, which can accelerate transmetalation.[4]
| Solvent System | Rationale for Use | Typical Ratio (v/v) | Typical Temperature |
| Dioxane / H₂O | Excellent general-purpose system, good solvating power for a wide range of substrates.[4] | 4:1 to 10:1 | 80 - 110 °C |
| Toluene / H₂O | Good for higher temperature reactions; phase separation can aid in product isolation. | 5:1 to 10:1 | 90 - 110 °C |
| THF / H₂O | Lower boiling point, useful for reactions with more active catalysts that can proceed at lower temperatures. | 4:1 to 10:1 | 60 - 70 °C |
| 2-MeTHF | A greener alternative to THF with a higher boiling point. | N/A (often with water) | 70 - 90 °C |
Experimental Protocols & Optimization Workflow
This section provides a general, robust starting protocol and a logical workflow for optimizing the reaction if initial results are suboptimal.
General Protocol for Suzuki-Miyaura Coupling
Materials:
-
Aryl or heteroaryl halide (1.0 equiv)
-
(4-(trifluoromethyl)pyridin-3-yl)boronic acid (1.3 equiv)
-
Palladium precatalyst (e.g., Pd(dppf)Cl₂, 3 mol%)
-
Base (e.g., K₃PO₄, 2.5 equiv)
-
Anhydrous, degassed solvent (e.g., Dioxane/H₂O 5:1, 0.1 M concentration relative to halide)
-
Reaction vessel (e.g., microwave vial or Schlenk tube) with a magnetic stir bar
-
Inert atmosphere supply (Nitrogen or Argon)
Procedure:
-
Vessel Preparation: To the reaction vessel, add the aryl halide (if solid), (4-(trifluoromethyl)pyridin-3-yl)boronic acid, the palladium precatalyst, and the base.
-
Inert Atmosphere: Seal the vessel and purge with an inert gas (e.g., vacuum-backfill with argon or nitrogen three times).
-
Solvent Addition: Add the degassed solvent mixture via syringe. If the aryl halide is a liquid, add it at this stage.
-
Reaction: Place the sealed vessel in a preheated oil bath or heating block at the desired temperature (e.g., 100 °C) and stir vigorously for the allotted time (e.g., 4-16 hours).
-
Monitoring: Monitor the reaction progress by TLC or LC-MS by taking small aliquots from the reaction mixture.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by column chromatography on silica gel to obtain the desired biaryl product.
Optimization Workflow
If the initial reaction provides low yield, significant starting material, or side products, a systematic optimization approach is necessary.
Caption: Workflow for optimizing the Suzuki-Miyaura coupling.
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Conversion / No Reaction | Inactive catalyst; Insufficient temperature; Poor choice of ligand/base. | Use a fresh batch of catalyst. Screen a more active ligand (e.g., SPhos). Increase temperature. Switch to a stronger base (e.g., Cs₂CO₃). |
| Significant Protodeboronation | Reaction too slow; Presence of excess protic sources; Base too strong. | Use the boronic acid pinacol ester instead of the free acid.[15] Ensure solvents are properly degassed and anhydrous (if required). Use K₃PO₄ instead of an alkoxide base. |
| Homocoupling of Boronic Acid | Oxygen contamination leading to oxidative homocoupling. | Thoroughly degas all solvents and ensure the reaction is maintained under a strict inert atmosphere. |
| Formation of Phosphine Oxides | Impure phosphine ligand; Oxygen contamination. | Use high-purity ligands. Ensure rigorous inert atmosphere techniques. |
References
-
Various Authors. (2016). Suzuki–Miyaura Coupling. In Synthetic Methods in Drug Discovery: Volume 1. [Link]
-
Delaney, C. P., et al. (2020). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. ACS Catalysis. [Link]
-
Various Authors. (2020). Asymmetric Suzuki-Miyaura coupling with pyridine-derived boronic acids. ResearchGate. [Link]
-
Leogane, O., et al. (2020). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry. [Link]
-
Various Authors. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2008). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition. [Link]
-
Reilly, M. (2011). Masking Boronic Acids for Suzuki Coupling. C&EN. [Link]
-
Various Authors. Suzuki Coupling. Organic Chemistry Portal. [Link]
-
Klapars, A., et al. (2005). Functionalized Pyridylboronic Acids and Their Suzuki Cross-Coupling Reactions To Yield Novel Heteroarylpyridines. Journal of Organic Chemistry. [Link]
-
Pritchard, R. G., et al. (2014). Trifluoromethyl-substituted pyridyl- and pyrazolylboronic acids and esters: synthesis and Suzuki–Miyaura cross-coupling reactions. Organic & Biomolecular Chemistry. [Link]
-
Billingsley, K. L., et al. (2007). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society. [Link]
-
Barder, T. E., et al. (2005). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society. [Link]
-
Tanimu, A., et al. (2017). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. Catalysts. [Link]
-
Li, G. Y. (2008). Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands. Organic Letters. [Link]
-
Mutoh, Y., et al. (2020). Suzuki–Miyaura Cross-Coupling of 1,8-Diaminonaphthalene (dan)-Protected Arylboronic Acids. ACS Catalysis. [Link]
-
Yoneda, J. Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
-
Molander, G. A., & BrettPhal, T. (2007). Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling. Angewandte Chemie International Edition. [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. [Link]
-
Gómez-Bautista, J., et al. (2017). Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)Cl] Precatalysts. Organometallics. [Link]
-
Lima, F., et al. (2017). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. The Journal of Organic Chemistry. [Link]
-
Various Authors. Suzuki reaction. Wikipedia. [Link]
-
Joshi, N., et al. (2019). Synthesis and Characterization of Palladium Catalyzed (Carbon-carbon Bond Formation) compounds. Research Journal of Pharmacy and Technology. [Link]
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Application Notes & Protocols: Suzuki-Miyaura Cross-Coupling of (4-(trifluoromethyl)pyridin-3-yl)boronic acid with Aryl Halides
Introduction: The Strategic Importance of Trifluoromethyl-Substituted Biaryl Pyridines
The synthesis of biaryl structures is a cornerstone of modern medicinal chemistry, with these motifs appearing in a vast array of pharmaceuticals and agrochemicals.[1][2] Among these, pyridyl-aryl frameworks are of particular interest due to the pyridine ring's ability to act as a bioisostere for a phenyl group, improve pharmacokinetic properties, and engage in crucial hydrogen bonding interactions with biological targets. The incorporation of a trifluoromethyl (CF₃) group adds another layer of complexity and utility, often enhancing metabolic stability, binding affinity, and cell permeability.
The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for constructing C(sp²)–C(sp²) bonds, celebrated for its functional group tolerance, mild reaction conditions, and the relatively low toxicity of its boron-based reagents.[3][4] However, the coupling of heteroaryl boronic acids, particularly those bearing the dual challenges of a Lewis basic nitrogen atom and a potent electron-withdrawing group like CF₃, presents unique obstacles.[3][5] These substrates are prone to catalyst inhibition and competitive protodeboronation, demanding carefully optimized reaction conditions.[3]
This guide provides a detailed exploration of the reaction conditions for coupling (4-(trifluoromethyl)pyridin-3-yl)boronic acid with various aryl halides. It moves beyond a simple recitation of steps to explain the underlying causality of experimental choices, offering researchers the insights needed to troubleshoot and adapt these protocols for their specific synthetic challenges.
Mechanistic Foundation: The Palladium Catalytic Cycle
A thorough understanding of the Suzuki-Miyaura catalytic cycle is paramount for rational protocol design and optimization. The reaction proceeds through three fundamental steps, orchestrated by a palladium catalyst that cycles between the Pd(0) and Pd(II) oxidation states.[6][7]
-
Oxidative Addition: The cycle begins with the active Pd(0) catalyst inserting into the carbon-halide bond of the aryl halide (Ar-X). This is often the rate-determining step of the reaction and results in a Pd(II) complex.[6] The reactivity of the aryl halide generally follows the order of bond strength: I > OTf > Br >> Cl.[6][8]
-
Transmetalation: Before the boronic acid can participate, it must be activated by a base. The base converts the neutral boronic acid into a more nucleophilic boronate species (e.g., [R-B(OH)₃]⁻).[9][10] This boronate then transfers its organic group to the Pd(II) center, displacing the halide and forming a new diorganopalladium(II) complex.
-
Reductive Elimination: In the final step, the two organic groups on the palladium center couple and are eliminated from the coordination sphere, forming the desired biaryl product. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[6]
The efficiency of this cycle is critically dependent on the supporting cast of reagents—most notably the ligand, base, and solvent—which modulate the stability and reactivity of the palladium intermediates at each stage.
Figure 1: The Suzuki-Miyaura Catalytic Cycle.
Optimizing the Reaction: A Guide to Component Selection
The electron-deficient nature of both the pyridine ring (due to the nitrogen heteroatom) and the attached trifluoromethyl group makes (4-(trifluoromethyl)pyridin-3-yl)boronic acid a challenging substrate. The pyridine nitrogen can coordinate to the palladium center, potentially leading to catalyst poisoning or deactivation.[3] Therefore, every component must be chosen judiciously.
-
Palladium Precatalyst & Ligand System: The choice of ligand is arguably the most critical factor for success. While simple catalysts like Pd(PPh₃)₄ may suffice for activated aryl halides, challenging couplings require more sophisticated systems.
-
Expertise & Experience: Electron-rich and sterically hindered phosphine ligands are essential. They accelerate both the oxidative addition of less reactive aryl chlorides and the final reductive elimination step.[11] Buchwald-type biarylphosphine ligands such as SPhos, XPhos, and RuPhos are field-proven choices for heteroaryl couplings.[3][12] N-heterocyclic carbene (NHC) ligands have also emerged as powerful alternatives for coupling aryl chlorides.[10] Using pre-formed palladium precatalysts (e.g., XPhos Pd G3) can offer improved stability and reproducibility by ensuring a consistent ligand-to-palladium ratio and facilitating the generation of the active Pd(0) species.
-
-
Base Selection: The base plays the crucial role of activating the boronic acid for transmetalation.[10] Its strength and nature can significantly impact reaction efficiency and side reactions.
-
Trustworthiness: A moderately strong base is typically required. Potassium carbonate (K₂CO₃) and potassium phosphate (K₃PO₄) are the most common and reliable choices.[13][14] For particularly stubborn couplings, the stronger base cesium carbonate (Cs₂CO₃) may be beneficial. Weaker bases like sodium bicarbonate (NaHCO₃) can be used to minimize the risk of protodeboronation, a major side reaction where the C-B bond is cleaved by a proton source, especially at elevated temperatures.[15]
-
-
Solvent System: The solvent must solubilize the organic reagents, the palladium complex, and, to some extent, the inorganic base.
-
Expertise & Experience: Anhydrous ethereal solvents like 1,4-dioxane or toluene are excellent choices. A small amount of water is almost always beneficial, as it helps to dissolve the inorganic base and facilitates the formation of the reactive boronate species.[14][15] Typical solvent ratios range from 4:1 to 10:1 (organic:water). Acetonitrile (MeCN) can also be an effective co-solvent.[15][16] Rigorous degassing of the solvent (e.g., by sparging with nitrogen or argon, or via freeze-pump-thaw cycles) is critical to prevent oxidation of the phosphine ligands and deactivation of the Pd(0) catalyst.[15]
-
-
Aryl Halide Partner: The reactivity of the aryl halide coupling partner follows the sequence I > Br > Cl.[6] While aryl iodides and bromides are generally reliable, the coupling of more cost-effective but less reactive aryl chlorides requires a highly active catalyst system.[10][17] Electron-withdrawing groups on the aryl halide tend to accelerate the oxidative addition step, while electron-donating groups can slow it down.[18]
Data Summary: Recommended Reaction Conditions
The following table summarizes recommended starting conditions for coupling (4-(trifluoromethyl)pyridin-3-yl)boronic acid with various aryl halides, based on literature precedents and expert experience.
| Aryl Halide (Ar-X) | Palladium Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent System | Temp (°C) | Typical Yield |
| Aryl Iodide/Bromide | Pd(OAc)₂ (2-5%) | SPhos (4-10%) | K₂CO₃ (2-3) | Dioxane/H₂O (4:1) | 80-100 | Good to Excellent |
| Aryl Bromide | PdCl₂(dppf) (3-5%) | - | K₂CO₃ (3) | MeCN/H₂O (4:1) | 80-90 | Modest to Good[14][15][19] |
| Activated Aryl Chloride | Pd₂(dba)₃ (2%) | XPhos (4%) | K₃PO₄ (2-3) | Toluene/H₂O (10:1) | 100-110 | Good |
| Unactivated Aryl Chloride | XPhos Pd G3 (2-4%) | - | K₃PO₄ (3) | Dioxane/H₂O (5:1) | 100-110 | Modest to Good |
| General | Pd-NHC Complex (1-2%) | - | K₂CO₃ (1.5) | H₂O or EtOH | 85 | Good[12][13] |
Detailed Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood. Palladium catalysts and phosphine ligands should be handled with care. Solvents are flammable. Use appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 1: General Conditions for Aryl Bromides
This protocol provides a robust starting point for coupling with aryl bromides using a common and effective catalyst system.
Materials:
-
(4-(trifluoromethyl)pyridin-3-yl)boronic acid (1.0 equiv)
-
Aryl bromide (1.1 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (0.03 equiv)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.06 equiv)
-
Potassium carbonate (K₂CO₃), anhydrous (3.0 equiv)
-
1,4-Dioxane, anhydrous
-
Deionized water
-
Reaction vessel (e.g., Schlenk tube or microwave vial) with a magnetic stir bar
-
Nitrogen or Argon source
Procedure:
-
Reaction Setup: To the reaction vessel, add (4-(trifluoromethyl)pyridin-3-yl)boronic acid, the aryl bromide, K₂CO₃, Pd(OAc)₂, and SPhos.
-
Inert Atmosphere: Seal the vessel with a septum and purge with nitrogen or argon for 10-15 minutes.
-
Solvent Addition: Prepare a 4:1 mixture of anhydrous 1,4-dioxane and deionized water. Degas this solvent mixture by bubbling nitrogen or argon through it for at least 20 minutes.
-
Reaction Initiation: Using a syringe, add the degassed solvent to the reaction vessel to achieve a concentration of approximately 0.1-0.2 M with respect to the boronic acid.
-
Heating: Place the sealed vessel in a preheated oil bath at 90-100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 4-16 hours.
-
Workup:
-
Cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer. Wash it with water, then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient).
Figure 2: General Experimental Workflow.
Protocol 2: Optimized Conditions for Challenging Aryl Chlorides
This protocol employs a more active Buchwald precatalyst, essential for activating less reactive aryl chlorides.
Materials:
-
(4-(trifluoromethyl)pyridin-3-yl)boronic acid (1.2 equiv)
-
Aryl chloride (1.0 equiv)
-
XPhos Pd G3 precatalyst (0.04 equiv)
-
Potassium phosphate (K₃PO₄), anhydrous (3.0 equiv)
-
Toluene, anhydrous
-
Deionized water
-
Reaction vessel with a magnetic stir bar
Procedure:
-
Reaction Setup: In a glovebox or under a positive flow of nitrogen, add the aryl chloride, (4-(trifluoromethyl)pyridin-3-yl)boronic acid, K₃PO₄, and the XPhos Pd G3 precatalyst to the reaction vessel.
-
Solvent Addition: Prepare a 10:1 mixture of anhydrous toluene and deionized water. Degas the solvent mixture thoroughly.
-
Reaction Initiation: Add the degassed solvent to the vessel to achieve a concentration of ~0.2 M with respect to the aryl chloride. Seal the vessel tightly.
-
Heating: Heat the reaction to 110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by LC-MS. These reactions may require longer times (12-24 hours).
-
Workup & Purification: Follow the workup and purification steps as outlined in Protocol 1.
Troubleshooting and Field-Proven Insights
-
Issue: Low or No Conversion.
-
Causality & Solution: This is often due to catalyst deactivation. Ensure all solvents are rigorously degassed and the reaction is maintained under a strict inert atmosphere.[15] Check the quality of the boronic acid; heteroaryl boronic acids can degrade upon storage.[15] If the problem persists, increase the catalyst loading to 5 mol% or switch to a more robust precatalyst like XPhos Pd G3.
-
-
Issue: Significant Protodeboronation (Formation of 4-(trifluoromethyl)pyridine).
-
Causality & Solution: This side reaction is promoted by water and strong bases at high temperatures.[3] Try using a milder base like K₃PO₄ or even NaHCO₃.[15] Alternatively, using the corresponding boronic ester (e.g., pinacol ester) or trifluoroborate salt can suppress this pathway by slowly releasing the active boronic acid under the reaction conditions.[3][12]
-
-
Issue: Formation of Biaryl Homocoupling Product (from the boronic acid).
-
Causality & Solution: This side reaction is often caused by the presence of oxygen, which can facilitate an alternative catalytic cycle. The most effective solution is to improve the degassing procedure and ensure a leak-free reaction setup.
-
-
Issue: Difficult Purification.
-
Causality & Solution: The basicity of the pyridine product can cause it to streak on silica gel. To mitigate this, the silica gel can be pre-treated with a small amount of triethylamine (~1% v/v) in the eluent, or an acidic workup can be performed to extract the product into an aqueous layer as its hydrochloride salt, which is then neutralized before final extraction and purification.
-
References
-
The Suzuki−Miyaura coupling between different aryl halides and various... - ResearchGate. [Link]
-
Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC - NIH. [Link]
-
Suzuki-Miyaura cross-coupling reaction of heteroaryl boronic acids with... - ResearchGate. [Link]
-
(PDF) Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - ResearchGate. [Link]
-
Bimetallic Cu/Pd(ppm)-catalyzed Suzuki-Miyaura couplings: DFT studies on mechanism, roles of Pd(ppm) and ligands - ResearchGate. [Link]
-
Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem - YouTube. [Link]
-
Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC - NIH. [Link]
-
Suzuki cross-coupling reaction - YouTube. [Link]
-
The Triple Role of Fluoride Ions in Palladium-Catalyzed Suzuki-Miyaura Reactions: Unprecedented Transmetalation from [ArPdFL2] Complexes - ResearchGate. [Link]
-
Suzuki-Miyaura Coupling - Chemistry LibreTexts. [Link]
-
Suzuki Coupling - Organic Chemistry Portal. [Link]
-
Masking Boronic Acids for Suzuki Coupling - YouTube. [Link]
-
Trifluoromethyl-substituted pyridyl- and pyrazolylboronic acids and esters: synthesis and Suzuki–Miyaura cross-coupling reactions - Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
CRF ligands via Suzuki and Negishi couplings of 3-pyridyl boronic acids or halides with 2-benzyloxy-4-chloro-3-nitropyridine - PubMed. [Link]
-
Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC - NIH. [Link]
-
Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure | Journal of the American Chemical Society. [Link]
-
Functionalized Pyridylboronic Acids and Their Suzuki Cross-Coupling Reactions To Yield Novel Heteroarylpyridines - ResearchGate. [Link]
-
Coupling of Aryl Halides with Aryl Boronic Acids with P(C6H5)(2-C6H4Cl)2 as the Supporting Ligand | Organometallics - ACS Publications. [Link]
-
Help needed with unreproducible Suzuki coupling : r/Chempros - Reddit. [Link]
-
Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)Cl] Precatalysts | Organometallics - ACS Publications. [Link]
-
Which conditions are favorable for the efficient Suzuki coupling? - ResearchGate. [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. [Link]
-
Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross coupling of PyFluor with hetero(aryl) boronic acids/esters and Synthesis of ring oxidized phthalocyanine metal fluorides - PRISM. [Link]
-
Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions - Organic Chemistry Portal. [Link]
-
A highly active catalytic system for Suzuki-Miyaura cross-coupling reactions of aryl and heteroaryl chlorides in water - PubMed. [Link]
-
Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PubMed Central. [Link]
-
Fully Aqueous and Air-Compatible Cross-Coupling of Primary Alkyl Halides with Aryl Boronic Species: A Possible and Facile Method - ACS Publications. [Link]
-
The Suzuki Reaction - Chem 115 Myers. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. ucalgary.scholaris.ca [ucalgary.scholaris.ca]
- 3. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Trifluoromethyl-substituted pyridyl- and pyrazolylboronic acids and esters: synthesis and Suzuki–Miyaura cross-coupling reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Yoneda Labs [yonedalabs.com]
- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 9. researchgate.net [researchgate.net]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. reddit.com [reddit.com]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
- 19. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: (4-(trifluoromethyl)pyridin-3-yl)boronic acid
Welcome to the dedicated technical support guide for (4-(trifluoromethyl)pyridin-3-yl)boronic acid. This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block in their synthetic endeavors. My objective is to provide not just protocols, but the underlying scientific rationale to empower you to troubleshoot effectively and achieve optimal results in your experiments.
Product Specifications & Initial Handling
(4-(Trifluoromethyl)pyridin-3-yl)boronic acid is a highly valuable reagent, particularly in cross-coupling reactions. Its unique electronic properties, stemming from the electron-withdrawing trifluoromethyl group and the pyridine nitrogen, make it an attractive component for introducing the 4-(trifluoromethyl)pyridin-3-yl moiety into target molecules. However, these same properties also influence its stability and reactivity profile.
| Property | Value | Source |
| CAS Number | 947533-41-7 | [1] |
| Molecular Formula | C₆H₅BF₃NO₂ | [1] |
| Molecular Weight | 190.92 g/mol | [1] |
| Appearance | Typically an off-white to white solid | |
| Purity | ≥95% (Varies by supplier) | [2] |
| Primary Application | Suzuki-Miyaura cross-coupling reactions | [3] |
Frequently Asked Questions (FAQs)
Q1: What are the ideal long-term storage conditions for this boronic acid?
Answer: The primary stability concerns for (4-(trifluoromethyl)pyridin-3-yl)boronic acid are moisture and temperature. To ensure its long-term integrity, it should be stored under the following conditions:
-
Temperature: 2-8°C is recommended by most suppliers.[1][4][5] For enhanced stability, especially for long-term storage, some sources suggest storing in a freezer at or below -20°C.[2][6]
-
Atmosphere: Store under an inert atmosphere (Argon or Nitrogen).[2][4][5][6] This minimizes exposure to atmospheric moisture and oxygen.
-
Container: The compound should be kept in a tightly sealed container to prevent moisture ingress.[7][8][9][10][11][12]
The rationale for these conditions is to mitigate the two primary degradation pathways: hydrolysis (protodeboronation) and oxidation. Refrigeration slows the kinetic rate of all decomposition processes.
Q2: I've just received my order. How should I handle it?
Answer: Upon receipt, visually inspect the container for an intact seal. Before opening, allow the container to warm to room temperature in a desiccator. This is a critical step to prevent condensation of atmospheric moisture onto the cold solid, which can cause immediate localized degradation. All subsequent handling, including weighing and aliquoting, should be performed in a controlled environment, preferably a glovebox or under a positive pressure of inert gas.
Q3: How does the trifluoromethyl group and pyridine ring affect stability compared to, for example, phenylboronic acid?
Answer: The combination of the pyridine nitrogen and the potent electron-withdrawing trifluoromethyl group makes the C-B bond significantly more electron-deficient. This has two major consequences:
-
Increased Susceptibility to Protodeboronation: The electron-deficient nature makes the carbon atom attached to the boron more susceptible to nucleophilic attack, including by water or hydroxide ions, leading to the cleavage of the C-B bond (protodeboronation).[13][14] This is often the primary cause of seeing 4-(trifluoromethyl)pyridine as a major byproduct in reactions.[15]
-
Altered Reactivity: While challenging, this electron deficiency can be exploited. This reagent is an excellent coupling partner for introducing a strongly electron-withdrawing aromatic group into a molecule.[3]
Q4: Is the compound stable in solution?
Answer: Stability in solution is highly dependent on the solvent and the conditions.
-
Aprotic Solvents: In dry, aprotic solvents (e.g., Dioxane, THF, Toluene), the compound is relatively stable for short periods if moisture is rigorously excluded.
-
Protic Solvents/Aqueous Systems: In the presence of water or alcohols, especially under basic conditions, the boronic acid is prone to protodeboronation.[13][14][16] Solutions should generally be prepared fresh for each reaction and used immediately. Avoid preparing stock solutions in protic solvents for long-term storage.
Troubleshooting Guide for Experimental Applications
This section addresses common issues encountered during Suzuki-Miyaura coupling reactions involving (4-(trifluoromethyl)pyridin-3-yl)boronic acid.
| Symptom / Observation | Potential Root Cause | Recommended Action & Rationale |
| Low or No Product Yield | 1. Boronic Acid Degradation: The reagent may have degraded either in storage or in the reaction via protodeboronation.[14][15] | Action: 1. Confirm the quality of the starting material using NMR or LC-MS. 2. Use freshly opened or properly stored boronic acid. 3. Switch to milder reaction conditions: use a weaker base (e.g., K₂CO₃, K₃PO₄) and lower the reaction temperature.[15] 4. Consider using the corresponding boronic ester (e.g., pinacol ester), which can exhibit greater stability. |
| 2. Inefficient Catalyst System: The chosen catalyst/ligand combination may not be suitable for this electron-deficient substrate. | Action: Switch to a more robust catalyst system. Buchwald-type biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) with a Pd(OAc)₂ or a pre-catalyst are often more effective for challenging couplings involving heteroaryl boronic acids.[14][15][17] | |
| 3. Oxygen/Moisture Contamination: Incomplete degassing or use of wet solvents/reagents can deactivate the palladium catalyst and promote boronic acid degradation. | Action: Ensure all solvents are anhydrous and thoroughly degassed (e.g., via freeze-pump-thaw cycles or by sparging with argon for an extended period).[15][17] Run the reaction under a strict inert atmosphere. | |
| Significant 4-(trifluoromethyl)pyridine byproduct observed | Protodeboronation: The C-B bond is being cleaved by water or other protic sources under the reaction conditions. This is a common side reaction for electron-deficient heteroaryl boronic acids, especially with strong bases or high temperatures.[13][16][18] | Action: 1. Minimize water in the reaction. Use anhydrous solvents and bases. 2. Employ a milder base (e.g., K₃PO₄ instead of Cs₂CO₃ or NaOH). The rate of protodeboronation is highly pH-dependent.[16][19] 3. Lower the reaction temperature. 4. Use a phase-transfer catalyst if an aqueous/organic biphasic system is necessary, which can control the concentration of base in the organic phase. |
| Formation of Homocoupled Byproducts | Oxidative Homocoupling: Oxygen in the reaction can lead to the homocoupling of the boronic acid to form a bipyridine byproduct. | Action: Improve the degassing procedure. Ensure a leak-free reaction setup to maintain a positive pressure of inert gas throughout the experiment. |
| Reaction Mixture Turns Black Immediately | Catalyst Decomposition: Rapid formation of palladium black (Pd(0)) can indicate that the catalyst is precipitating out of the solution and becoming inactive. | Action: This does not always mean the reaction has failed, as some systems still proceed to completion.[17] However, it can be a sign of an unstable catalytic species. Ensure the correct ligand-to-metal ratio. Consider a different ligand that provides better stabilization to the Pd(0) center. |
Key Experimental Protocols & Workflows
Protocol 1: Safe Handling and Preparation of Aliquots
This protocol ensures the integrity of the bulk material is maintained.
-
Place the sealed manufacturer's bottle of (4-(trifluoromethyl)pyridin-3-yl)boronic acid inside a desiccator and allow it to equilibrate to ambient laboratory temperature (minimum 1 hour).
-
Transfer the bottle into an inert atmosphere glovebox.
-
Carefully open the bottle and weigh out the desired amounts into smaller, pre-dried, and tared glass vials suitable for single-use.
-
Backfill each vial with argon or nitrogen, seal tightly with a PTFE-lined cap, and wrap the cap with paraffin film for an extra barrier.
-
Label each aliquot clearly with the compound name, date, and mass.
-
Store all aliquots, including the main stock bottle, at the recommended refrigerated temperature (2-8°C or colder).[1][2][4][5][6]
Protocol 2: General Procedure for Suzuki-Miyaura Coupling
This is a starting point protocol; optimization of base, solvent, and temperature may be required.
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add your aryl halide (1.0 equiv.), (4-(trifluoromethyl)pyridin-3-yl)boronic acid (1.2–1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).
-
Catalyst Addition: In a glovebox, add the palladium source (e.g., Pd(OAc)₂, 1-5 mol%) and the phosphine ligand (e.g., SPhos, 2-10 mol%).
-
Solvent Addition & Degassing: Seal the flask, remove it from the glovebox, and connect it to a Schlenk line. Evacuate and backfill with inert gas three times. Add the anhydrous, degassed solvent (e.g., Dioxane/Water 4:1, Toluene, or 2-MeTHF) via cannula or syringe.[17]
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110°C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS. Check for the consumption of the limiting reagent and the formation of both the desired product and the protodeboronated byproduct.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., Ethyl Acetate) and wash with water and/or brine. Be aware that arylboronic acids can sometimes be removed with a basic wash, but this may not be effective for all derivatives.[16][19] Dry the organic layer over Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Visual Diagrams and Workflows
Diagram 1: Key Degradation Pathways
This diagram illustrates the two main routes of degradation for (4-(trifluoromethyl)pyridin-3-yl)boronic acid.
Caption: Primary degradation pathways: Protodeboronation and Oxidation.
Diagram 2: Troubleshooting Workflow for a Failed Suzuki Coupling
This workflow provides a logical sequence of steps to diagnose a problematic reaction.
Caption: A logical workflow for troubleshooting Suzuki coupling reactions.
References
-
AK Scientific, Inc. (n.d.). 4-Trifluoromethylphenylboronic acid Safety Data Sheet. Retrieved from .
-
Dennis, J. K., et al. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research, 55(9), 1262–1277. [Link]
-
Reddit r/Chempros. (2021). Diagnosing issues with a failed Suzuki coupling? [Online forum post]. [Link]
-
PubMed. (n.d.). Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. [Link]
-
MDPI. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(18), 4323. [Link]
-
Buchwald, S. L., et al. (2008). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 130(21), 6686–6687. [Link]
-
Organic Process Research & Development Community. (2011). Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs. [Link]
- Fluorochem. (2026). Safety Data Sheet.
-
ResearchGate. (2014). Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC. [Link]
-
ResearchGate. (n.d.). Synthesis and Suzuki Cross-Coupling Reactions of 2,6-Bis(trifluoromethyl)pyridine-4-boronic Acid Pinacol Ester. [Link]
- CymitQuimica. (2019). Safety Data Sheet.
-
Wikipedia. (n.d.). Boronic acid. [Link]
-
Sigma-Aldrich. (n.d.). 4-(Trifluoromethyl)phenylboronic acid. Retrieved from .
-
Journal of the American Chemical Society. (2020). Organocatalytic Synthesis of α-Trifluoromethyl Allylboronic Acids by Enantioselective 1,2-Borotropic Migration. [Link]
-
DRUG REGULATORY AFFAIRS INTERNATIONAL. (n.d.). Arylboronic Acids. [Link]
-
ResearchGate. (2020). Oxidation-Responsive Poly(amino ester)s Containing Arylboronic Ester and Self-Immolative Motif: Synthesis and Degradation Study. [Link]
-
Reddit r/Chempros. (2023). Help needed with unreproducible Suzuki coupling. [Online forum post]. [Link]
-
Biosynth. (n.d.). (2-(Trifluoromethyl)pyridin-4-yl)boronic acid. Retrieved from .
-
PubMed. (2000). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). [Link]
- Honeywell. (2024). SAFETY DATA SHEET Boron Trifluoride Methanol Complex.
-
ResearchGate. (2000). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)2. [Link]
-
Lead Sciences. (n.d.). (3-(Trifluoromethyl)pyridin-4-yl)boronic acid. [Link]
Sources
- 1. 947533-41-7|(4-(Trifluoromethyl)pyridin-3-yl)boronic acid|BLD Pharm [bldpharm.com]
- 2. (3-(Trifluoromethyl)pyridin-4-yl)boronic acid - Lead Sciences [lead-sciences.com]
- 3. researchgate.net [researchgate.net]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. 1093407-58-9|(2-(Trifluoromethyl)pyridin-4-yl)boronic acid|BLD Pharm [bldpharm.com]
- 6. 1204334-17-7|(3-(Trifluoromethyl)pyridin-4-yl)boronic acid|BLD Pharm [bldpharm.com]
- 7. aksci.com [aksci.com]
- 8. fishersci.com [fishersci.com]
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- 10. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 11. fishersci.com [fishersci.com]
- 12. prod-edam.honeywell.com [prod-edam.honeywell.com]
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- 15. reddit.com [reddit.com]
- 16. amcrasto.wordpress.com [amcrasto.wordpress.com]
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- 18. Boronic acid - Wikipedia [en.wikipedia.org]
- 19. andersonsprocesssolutions.com [andersonsprocesssolutions.com]
Technical Support Center: Trifluoromethyl-Substituted Boronic Acids in Cross-Coupling Reactions
Welcome to the technical support center for trifluoromethyl-substituted boronic acids. This guide is designed for researchers, scientists, and professionals in drug development who utilize these powerful yet sometimes challenging reagents. The strong electron-withdrawing nature of the trifluoromethyl (-CF₃) group significantly alters the reactivity of the boronic acid, often leading to specific side reactions. This resource provides in-depth troubleshooting guides and frequently asked questions to help you navigate these challenges and achieve optimal results in your cross-coupling experiments.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental problems in a question-and-answer format, providing not just solutions but the underlying chemical reasoning.
Issue 1: Low or No Yield of the Desired Cross-Coupled Product
Question: My Suzuki-Miyaura reaction with a trifluoromethyl-substituted phenylboronic acid is giving very low yield or failing completely. What are the likely causes and how can I fix it?
Answer:
Failure of a Suzuki-Miyaura coupling involving an electron-deficient boronic acid like a trifluoromethyl-substituted one often points to challenges in the transmetalation step of the catalytic cycle. The electron-withdrawing -CF₃ group reduces the nucleophilicity of the organic fragment, making its transfer from boron to the palladium center more difficult.
Potential Causes & Step-by-Step Solutions:
-
Insufficient Base Strength or Inappropriate Base Choice: The base is crucial for activating the boronic acid to form a more nucleophilic boronate species.[1] For electron-deficient boronic acids, a stronger base may be required to facilitate this activation.
-
Protocol: If you are using a mild base like Na₂CO₃, consider switching to a stronger base such as K₃PO₄ or Cs₂CO₃. Be mindful that very strong bases like hydroxides can sometimes promote side reactions, so a careful evaluation is necessary.
-
-
Suboptimal Catalyst/Ligand System: Standard palladium catalysts like Pd(PPh₃)₄ may not be efficient enough for challenging couplings with electron-deficient partners. The ligand plays a critical role in promoting both oxidative addition and reductive elimination.[1][2]
-
Protocol: Employ a palladium precatalyst with a bulky, electron-rich phosphine ligand. These ligands stabilize the palladium center and promote the key steps of the catalytic cycle. Recommended ligands for coupling electron-deficient boronic acids include SPhos, RuPhos, or XPhos.[3][4] A typical starting point would be to use a catalyst system like Pd₂(dba)₃ with P(t-Bu)₃.[2]
-
-
Poor Solubility of Reagents: Trifluoromethyl-substituted boronic acids can sometimes have limited solubility in common organic solvents, leading to a heterogeneous reaction mixture and poor reactivity.
-
Protocol: Ensure your reaction solvent fully dissolves all reagents at the reaction temperature. A mixture of a nonpolar solvent like toluene or dioxane with a polar aprotic solvent like DMF or the addition of water can sometimes improve solubility and reaction rates.
-
Issue 2: Significant Formation of a Homocoupled Biaryl Byproduct from the Boronic Acid
Question: My reaction is producing a significant amount of a symmetrical biaryl derived from the homocoupling of my trifluoromethyl-substituted boronic acid. How can I prevent this?
Answer:
The homocoupling of boronic acids is a common side reaction, particularly prevalent with electron-deficient arylboronic acids.[3] This process can be mediated by Pd(II) species, which may be present as the precatalyst or formed by the oxidation of Pd(0) by adventitious oxygen.[5][6]
Potential Causes & Step-by-Step Solutions:
-
Presence of Oxygen: Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which then promotes the homocoupling of the boronic acid.[6]
-
Protocol: Rigorously degas your reaction mixture. This can be achieved by bubbling an inert gas (argon or nitrogen) through the solvent for 15-30 minutes or by using several freeze-pump-thaw cycles. Maintain a positive pressure of inert gas throughout the reaction.
-
-
Slow Reductive Elimination/Transmetalation: If the desired cross-coupling pathway is slow, the competing homocoupling reaction can become more prominent.
-
Protocol 1 (Order of Addition): Pre-heat the mixture of the palladium catalyst, ligand, base, and aryl halide in the degassed solvent for 10-15 minutes at the reaction temperature before adding the trifluoromethyl-substituted boronic acid.[6] This ensures the rapid formation of the Ar-Pd(II)-X intermediate, which is then readily available to couple with the boronic acid once it is introduced.
-
Protocol 2 (Ligand Choice): As mentioned previously, using bulky, electron-rich ligands like SPhos can accelerate the rate-limiting steps of the desired catalytic cycle, outcompeting the homocoupling pathway.[3]
-
-
To a dry Schlenk flask under an argon atmosphere, add the aryl halide (1.0 equiv), base (e.g., K₃PO₄, 2.0 equiv), palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%), and ligand (e.g., SPhos, 4 mol%).
-
Add the degassed solvent (e.g., dioxane/water 4:1).
-
Stir the mixture at the reaction temperature (e.g., 80-100 °C) for 15 minutes.
-
In a separate flask, dissolve the trifluoromethyl-substituted boronic acid (1.2 equiv) in a minimum amount of the degassed solvent.
-
Add the boronic acid solution to the pre-heated reaction mixture via syringe.
-
Monitor the reaction by TLC or LC-MS until completion.
Issue 3: Detection of Protodeboronation Byproduct
Question: I am observing a byproduct that corresponds to the trifluoromethyl-substituted arene (i.e., the boronic acid group has been replaced by a hydrogen atom). What is causing this protodeboronation, and how can I avoid it?
Answer:
Protodeboronation is the protonolysis of the carbon-boron bond and is a well-known decomposition pathway for boronic acids.[7] For arylboronic acids bearing strong electron-withdrawing groups like -CF₃, this side reaction can be more pronounced, potentially proceeding through a mechanism involving a transient aryl anion.[7]
Potential Causes & Step-by-Step Solutions:
-
Presence of Protic Solvents/Water: Water or other protic species in the reaction mixture can serve as the proton source for this side reaction, which can be accelerated at elevated temperatures.[8]
-
Protocol: While some water is often beneficial for Suzuki couplings, excessive amounts can be detrimental. Use anhydrous solvents if possible, and ensure your base is anhydrous. If using an aqueous base solution, use the minimum amount necessary.
-
-
Inherent Instability of the Boronic Acid: Some trifluoromethyl-substituted boronic acids are inherently prone to protodeboronation, especially under prolonged heating.
-
Protocol (Use of Boronic Acid Derivatives): Convert the boronic acid to a more stable derivative before the reaction.
-
Potassium Trifluoroborate Salts (R-BF₃K): These salts are generally crystalline, air-stable solids that are more resistant to protodeboronation than the corresponding boronic acids.[9][10][11] They slowly hydrolyze under the reaction conditions to release the boronic acid in situ, keeping its concentration low and minimizing side reactions.
-
MIDA Boronates: N-methyliminodiacetic acid (MIDA) protected boronic esters are another excellent option for "slow-release" of the boronic acid, which can significantly suppress protodeboronation.[12]
-
-
The following diagram illustrates the main catalytic cycle for the Suzuki-Miyaura reaction and indicates where the unwanted side reactions of homocoupling and protodeboronation can occur.
Caption: Suzuki-Miyaura cycle with key side reactions for Ar(CF₃)B(OH)₂.
Frequently Asked Questions (FAQs)
Q1: Are trifluoromethyl-substituted boronic acids stable for long-term storage?
A1: Generally, arylboronic acids are stable solids. However, those with strong electron-withdrawing groups can be more susceptible to degradation over time, particularly protodeboronation if exposed to moisture. For maximum shelf-life, it is recommended to store them in a desiccator under an inert atmosphere and refrigerated. For sensitive substrates, conversion to a more stable form like a potassium trifluoroborate salt or a MIDA boronate is an excellent strategy for long-term storage and use.[9][10][12][13]
Q2: I am coupling my trifluoromethyl-phenylboronic acid with an aryl chloride. What are the most important considerations?
A2: Aryl chlorides are less reactive than the corresponding bromides or iodides in the oxidative addition step.[1] To achieve a successful coupling, you will likely need more forcing conditions. The key is to use a highly active catalyst system. Modern biaryl phosphine ligands, such as SPhos, XPhos, or RuPhos, are specifically designed to facilitate the oxidative addition of aryl chlorides.[4] You may also need to use a stronger base (e.g., K₃PO₄) and higher reaction temperatures.
Q3: Can I use a trifluoromethyl-substituted boronic acid derivative, like a boronate ester or a trifluoroborate salt, directly in my reaction?
A3: Yes, and it is often advantageous.
-
Boronate Esters (e.g., pinacol esters): These are generally less reactive than the corresponding boronic acids but are often more stable and easier to purify. They are excellent coupling partners.
-
Potassium Trifluoroborate Salts (R-BF₃K): As discussed, these are highly stable, crystalline solids that are easy to handle and weigh accurately.[9][10][13] They are excellent alternatives to boronic acids, especially when protodeboronation is a concern.[11] A base is still required to facilitate the transmetalation.
This flowchart provides a logical path for troubleshooting common issues encountered with trifluoromethyl-substituted boronic acids.
Caption: A step-by-step guide for troubleshooting Suzuki-Miyaura reactions.
References
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Couturaud, B., et al. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Catalysts, 9(3), 213. [Link]
-
Wikipedia. Protodeboronation. Retrieved from [Link]
-
ResearchGate. (2018). The Suzuki coupling reaction of aryl chlorides with phenylboronic acid. Retrieved from [Link]
-
Molander, G. A., & Figueroa, R. (2006). Use of Potassium β-Trifluoroborato Amides in Suzuki-Miyaura Cross-Coupling Reactions. Organic Letters, 8(4), 701–704. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2008). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. The Journal of Organic Chemistry, 73(14), 5589–5591. [Link]
-
Mewald, M., & Felding, J. (2025). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews. [Link]
-
Littke, A. F., Dai, C., & Fu, G. C. (2000). Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. Journal of the American Chemical Society, 122(17), 4020–4028. [Link]
-
Gallou, F., & Lipshutz, B. H. (2013). Transforming Suzuki–Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents. Journal of the American Chemical Society, 135(46), 17334–17337. [Link]
-
Molander, G. A., & Brown, A. R. (2006). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry, 71(26), 9681–9686. [Link]
-
Wang, L., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. Proceedings of the National Academy of Sciences, 118(11), e2020524118. [Link]
-
Molander, G. A., & Ellis, N. (2007). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Accounts of Chemical Research, 40(4), 275–286. [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412–443. [Link]
-
ResearchGate. (2025). Exploring the selectivity of the Suzuki-Miyaura cross-coupling reaction in the synthesis of arylnaphthalenes. Retrieved from [Link]
-
ResearchGate. (2018). How to prevent metal catalysed homocoupling reaction of boronic acids? Retrieved from [Link]
-
ResearchGate. (2015). The Suzuki coupling reaction of aryl chlorides with phenylboronic acid. Retrieved from [Link]
-
Organic Chemistry Portal. Protodeboronation. Retrieved from [Link]
-
Darses, S., & Genet, J.-P. (2010). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. European Journal of Organic Chemistry, 2010(27), 5147-5164. [Link]
-
Nave, S., et al. (2010). Protodeboronation of Tertiary Boronic Esters. Journal of the American Chemical Society, 132(48), 17096–17098. [Link]
-
Organometallics. (2023). Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. Retrieved from [Link]
-
ResearchGate. (2021). Suzuki coupling between phenylboronic acid and aryl halides. Retrieved from [Link]
-
Al-Zoubi, R. M., et al. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 26(23), 7349. [Link]
-
Walker, S. D., et al. (2004). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 126(40), 13049–13060. [Link]
-
Rychnovsky, S. (2011, October 3). Masking Boronic Acids for Suzuki Coupling. YouTube. Retrieved from [Link]
-
ResearchGate. (2019). Simplified mechanism for the protodeboronation reaction. Retrieved from [Link]
-
Szabó, K. J., et al. (2020). Organocatalytic Synthesis of α-Trifluoromethyl Allylboronic Acids by Enantioselective 1,2-Borotropic Migration. Journal of the American Chemical Society, 142(52), 21793–21798. [Link]
-
ResearchGate. (2021). A general protodeboronation reaction. Retrieved from [Link]
-
ResearchGate. (2022). Bioactive trifluoromethylated and boronic acid derivatives. Retrieved from [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Protodeboronation - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. Use of Potassium β-Trifluoroborato Amides in Suzuki-Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Potassium Trifluoroborate Salts [sigmaaldrich.com]
Technical Support Center: Handling Air-Sensitive Boronic Acid Derivatives
Welcome to the technical support center for air-sensitive boronic acid derivatives. This guide is designed for researchers, scientists, and drug development professionals who utilize these versatile reagents in their work. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying principles to empower you to troubleshoot and optimize your experiments effectively. This center is structured into two main sections: a Frequently Asked Questions (FAQs) section for foundational knowledge and a Troubleshooting Guide for resolving specific experimental failures.
I. Frequently Asked Questions (FAQs)
This section addresses the most common queries regarding the nature and handling of air-sensitive boronic acid derivatives.
Q1: Why are some boronic acid derivatives considered "air-sensitive"?
A: While many boronic acids are stable solids, their sensitivity to air (primarily oxygen and moisture) is a critical consideration.[1] The boron atom in boronic acids has an empty p-orbital, making it a Lewis acid and susceptible to reaction.[2] Sensitivity is dictated by two primary degradation pathways:
-
Oxidation: The carbon-boron bond can be susceptible to oxidation, especially in solution. This process can ultimately cleave the boronic acid moiety, leading to the formation of phenols or other oxidized byproducts.[3] The initial step often involves the formation of a boronate complex which is then oxidized.[4]
-
Protodeboronation: This is a reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, effectively destroying the boronic acid.[5] This process is often accelerated in aqueous or basic conditions, which are common in cross-coupling reactions like the Suzuki-Miyaura coupling.[6] Electron-withdrawing groups on the aryl ring can increase the rate of protodeboronation.
Furthermore, boronic acids can form cyclic anhydrides called boroxines through dehydration. While this is often a reversible process, the presence of boroxines can affect the stoichiometry and kinetics of a reaction.
Q2: What are the visual signs of decomposition in my boronic acid derivative?
A: While a definitive assessment requires analytical techniques like NMR, some visual cues can suggest degradation. Boronic acids are typically white, crystalline solids. Signs of decomposition can include:
-
Caking or clumping: This often indicates moisture absorption, which can facilitate decomposition pathways.[7]
-
Discoloration: A change from a white powder to a yellow or brown hue can suggest the formation of oxidative byproducts.
-
Poor solubility: Decomposed material may have different solubility profiles compared to the pure boronic acid.
It is crucial to note that a reagent can be significantly decomposed without obvious visual changes. Therefore, if a reaction is failing, the quality of the boronic acid should be a primary suspect.
Q3: What is the best practice for storing air-sensitive boronic acids?
A: Proper storage is the first line of defense against decomposition. The key is to minimize exposure to both air and moisture.
-
Primary Storage: Store the boronic acid in a tightly sealed container under an inert atmosphere (argon or nitrogen).[8] For highly sensitive derivatives, storage in a glovebox is ideal.[9][10]
-
Temperature: Store at low temperatures as recommended by the manufacturer, typically in a refrigerator or freezer (-20°C). This slows the rate of decomposition.
-
Location: Keep containers in a desiccator, even within a cold storage unit, to protect against ambient moisture.
Q4: Is it ever acceptable to handle a moderately air-sensitive boronic acid on the open bench?
A: For very brief manipulations of moderately stable boronic acids, rapid weighing on an open bench may be acceptable, but it is not best practice and introduces a significant risk of degradation. A more reliable approach for compounds not requiring a glovebox is to use a "nitrogen blanket." This involves flushing the container with a gentle stream of nitrogen before and after dispensing the reagent to displace air. However, for any boronic acid labeled as air-sensitive, using a glovebox or Schlenk line technique is strongly recommended to ensure reproducibility.[1][8]
Q5: What is the difference between using a glovebox and a Schlenk line for handling these reagents?
A: Both gloveboxes and Schlenk lines provide an inert atmosphere for handling air-sensitive compounds, but they are suited for different scales and operations.[1][8][11]
| Feature | Glovebox | Schlenk Line |
| Environment | A large, sealed chamber with a continuously purified inert atmosphere (low ppm O₂ and H₂O).[8][9] | Glassware is connected to a dual manifold providing vacuum and inert gas.[1][8] |
| Best For | Weighing solids, preparing stock solutions, setting up multiple reactions, handling highly sensitive reagents. | Performing reactions in solution, solvent transfers, and manipulations within a single flask. |
| Pros | Allows for more complex manipulations, akin to working on a benchtop.[8] | Cost-effective for individual reactions, provides high vacuum for solvent removal. |
| Cons | Higher initial cost and maintenance. Limited space. | Requires more technical skill for manipulations like cannula transfers. Less practical for weighing solids.[8] |
II. Troubleshooting Guide
This section provides solutions to common problems encountered during experiments involving air-sensitive boronic acid derivatives.
Problem: My Suzuki-Miyaura cross-coupling reaction has a low or no yield.
This is one of the most common issues and can often be traced back to the quality or handling of the boronic acid.[12][13]
Q: How can I determine if my boronic acid has decomposed?
A: Before troubleshooting other reaction parameters, you must validate your starting material.
-
Self-Validation Check: The most reliable method is to run a control reaction with a known, stable boronic acid (e.g., phenylboronic acid) and your aryl halide under the same conditions.[12] If this control reaction works, your boronic acid is the likely culprit.
-
Analytical Verification:
-
¹H and ¹¹B NMR Spectroscopy: Take an NMR spectrum of your boronic acid in a dry, deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Compare it to the reference spectrum. The presence of new peaks, particularly in the aromatic region, can indicate protodeboronation or other decomposition products. A broad signal in the ¹H NMR spectrum is characteristic of the B(OH)₂ protons.
-
LC-MS: This can help identify the mass of the starting material and any potential degradation products.
-
Q: My reaction is failing, and I suspect protodeboronation. What causes this and how can I prevent it?
A: Protodeboronation is the cleavage of the C-B bond, replacing it with a C-H bond. It is a major cause of low yields in Suzuki couplings.[5][6]
-
Causality: The reaction is often base-catalyzed. The base (e.g., K₂CO₃, Cs₂CO₃) used to activate the boronic acid for transmetalation can also promote its decomposition.[14][15] The presence of water, even in trace amounts, facilitates this side reaction. Electron-deficient aryl boronic acids are particularly susceptible.
-
Preventative Measures & Protocols:
-
Use Anhydrous Conditions: Ensure all solvents are rigorously dried and degassed. Use oven-dried glassware.[11]
-
Degas Your Reaction Mixture: Before heating, thoroughly degas the reaction mixture using a freeze-pump-thaw technique (for Schlenk lines) or by bubbling argon through the solution for 30-60 minutes.[9] This removes dissolved oxygen which can also contribute to degradation.
-
Use Boronic Esters: Boronic esters (e.g., pinacol esters) are generally more stable and less prone to protodeboronation than the corresponding boronic acids.[6][16] They can be used directly in many coupling reactions.
-
Choice of Base: Consider using a milder or non-aqueous base. In some cases, fluoride sources like KF can be effective.[14]
-
Slow Addition: If possible, adding the boronic acid slowly to the reaction mixture can help to ensure it is consumed in the desired reaction before it has time to decompose.
-
Q: I'm seeing inconsistent results between different batches of the same boronic acid. What could be the cause?
A: Batch-to-batch inconsistency is almost always a handling issue.
-
Causality: Every time a bottle of air-sensitive reagent is opened, there is a potential for brief exposure to the atmosphere. Over time, multiple small exposures can lead to significant degradation of the bulk material. The material at the top of the bottle will be more degraded than the material at the bottom.
-
Best Practice for Dispensing:
-
Aliquot the Reagent: Upon receiving a new bottle of an air-sensitive boronic acid, it is best practice to aliquot it into smaller, single-use vials inside a glovebox.
-
Inert Atmosphere Dispensing: Always handle the reagent under an inert atmosphere. The protocol below details the correct procedure for use in a glovebox.
-
Experimental Protocol: Dispensing an Air-Sensitive Boronic Acid in a Glovebox
This protocol ensures the integrity of both the dispensed sample and the bulk material.
-
Preparation:
-
Ensure the glovebox has low levels of oxygen (<10 ppm) and water (<1 ppm).
-
Bring all necessary items into the glovebox via the antechamber, including the stock bottle of boronic acid, a balance, several appropriately sized vials with screw caps, spatulas, and labeling materials.
-
Allow the stock bottle to equilibrate to the glovebox temperature before opening to prevent condensation.
-
-
Dispensing:
-
Open the main stock bottle of the boronic acid.
-
Using a clean spatula, transfer the desired amount of the solid into a pre-tared vial.
-
Tightly seal the weighing vial.
-
Immediately and tightly seal the main stock bottle.
-
-
Storage of Aliquots:
-
Clearly label the new vial with the compound name, batch number, and date.
-
For added protection, wrap the cap of the new vial and the stock bottle with Parafilm™.
-
Store both the stock bottle and the new vial in a designated, cold, and dark location within the glovebox, or remove them for external storage in a desiccator inside a freezer.
-
Visualization of Key Workflows
To aid in experimental setup, the following diagrams illustrate critical decision-making and procedural workflows.
Decision Tree for Handling Boronic Acids
This flowchart helps in selecting the appropriate handling technique based on the compound's sensitivity.
Caption: Decision-making for handling boronic acids.
Workflow for Setting Up an Air-Sensitive Reaction
This diagram outlines the key steps for setting up a reaction under inert conditions using a Schlenk line.
Caption: Workflow for air-sensitive reaction setup.
References
- Hall, D. G. (Ed.). (2005). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. Wiley-VCH.
- Wipf, P. (n.d.). Chem 1140; Techniques for Handling Air-Sensitive Compounds. Wipf Group, University of Pittsburgh.
- Wipf, P. (2015). Techniques for Handling Air- and Moisture-Sensitive Compounds. Wipf Group, University of Pittsburgh.
- Sigma-Aldrich. (n.d.). Handling Air-Sensitive Reagents. Technical Bulletin AL-134.
- Sigma-Aldrich. (n.d.). Handling air-sensitive reagents AL-134. MIT Chemistry.
- ChemistryViews. (2013). Tips and Tricks for the Lab: Air-Sensitive Techniques (1).
- Wikipedia. (n.d.). Boronic acid.
- Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. r/Chempros.
- Wikipedia. (n.d.). Air-free technique.
- Cox, P. A., et al. (2022). Protodeboronation of (Hetero)
- ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?.
- U.S. Borax. (n.d.).
- Ivanisevic, J., et al. (2000). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). Journal of Pharmaceutical Sciences, 89(6), 758-765.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Liu, T. (2010).
- Denmark, S. E., & Kuester, W. E. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society, 139(35), 12253–12265.
- Lab Alley. (n.d.). How to Store Boric Acid.
- ResearchGate. (n.d.). Protodeboronation of (Hetero)
- MDPI. (2020).
- University of Notre Dame. (n.d.). Schlenk Line and Glove Box Safety.
- Gomes, P. S., et al. (2021).
- ChemistryViews. (2013). Tips and Tricks for the Lab: Air-Sensitive Techniques (3).
- YouTube. (2011). Masking Boronic Acids for Suzuki Coupling. Scott Rychnovsky Lab.
- Royal Society of Chemistry. (2020). Quantitative In Silico Prediction of the Rate of Protodeboronation by a Mechanistic Density Functional Theory-Aided Algorithm. [Journal Name].
- CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions.
- Organic Chemistry Portal. (n.d.).
Sources
- 1. chemistryviews.org [chemistryviews.org]
- 2. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 3. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Boronic acid - Wikipedia [en.wikipedia.org]
- 5. Quantitative In Silico Prediction of the Rate of Protodeboronation by a Mechanistic Density Functional Theory-Aided Algorithm - PMC [pmc.ncbi.nlm.nih.gov]
- 6. research.ed.ac.uk [research.ed.ac.uk]
- 7. borax.com [borax.com]
- 8. ossila.com [ossila.com]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 10. Schlenk Line and Glove Box Safety | Lab Safety Officers [sites.nd.edu]
- 11. Air-free technique - Wikipedia [en.wikipedia.org]
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- 16. researchgate.net [researchgate.net]
Validation & Comparative
Validating the structure of novel compounds synthesized from (4-(trifluoromethyl)pyridin-3-yl)boronic acid
A Comprehensive Guide to Validating Novel Compounds from (4-(trifluoromethyl)pyridin-3-yl)boronic acid
For Immediate Release
A Deep Dive into the Structural Validation of Novel Compounds Synthesized from (4-(trifluoromethyl)pyridin-3-yl)boronic acid for Researchers, Scientists, and Drug Development Professionals.
The synthesis of novel compounds is a cornerstone of modern drug discovery and development. Among the vast array of building blocks available to medicinal chemists, (4-(trifluoromethyl)pyridin-3-yl)boronic acid stands out as a critical reagent. Its trifluoromethylpyridine moiety is a highly sought-after feature in pharmaceutical candidates due to its ability to enhance metabolic stability, binding affinity, and cell permeability. However, the incorporation of this building block presents unique challenges in structural validation. This guide provides a comprehensive comparison of analytical techniques, supported by experimental data, to ensure the unambiguous characterization of these novel compounds.
The Synthetic Challenge: Suzuki-Miyaura Coupling and its Byproducts
The most common method for utilizing (4-(trifluoromethyl)pyridin-3-yl)boronic acid is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1][2][3] This powerful carbon-carbon bond-forming reaction allows for the coupling of the boronic acid with a variety of aryl or heteroaryl halides.
Caption: A generalized workflow for the synthesis and validation of novel compounds.
While highly efficient, the Suzuki-Miyaura reaction is not without its complexities. A significant challenge is the potential for the formation of phenylated impurities derived from phosphorus ligands used to stabilize the palladium catalyst.[4] Additionally, side reactions such as homocoupling of the boronic acid and protodeboronation can lead to a mixture of products that require careful separation and characterization.[5] The gradual formation of boric acid as a byproduct can also affect the reaction's selectivity by disturbing the acid-base equilibrium.[6]
The Analytical Imperative: A Multi-Technique Approach
Given the potential for isomeric byproducts and impurities, a single analytical method is insufficient for complete structural elucidation. A combination of spectroscopic and spectrometric techniques is essential to provide a self-validating system of characterization.
NMR spectroscopy is the most powerful tool for determining the precise connectivity of atoms in a molecule. For compounds containing the trifluoromethylpyridine moiety, a suite of NMR experiments is required.
-
¹H and ¹³C NMR: These standard experiments provide the foundational map of the carbon and proton framework of the molecule.[7][8]
-
¹⁹F NMR: This is a critical and highly sensitive technique for any organofluorine compound.[9][10][11] The chemical shift of the ¹⁹F signal provides immediate confirmation of the trifluoromethyl group's electronic environment. The absence of significant coupling in the ¹⁹F spectrum is characteristic of a CF₃ group. Computational methods can be used to predict ¹⁹F NMR chemical shifts, aiding in structural assignment.[10]
-
2D NMR (COSY, HSQC, HMBC): When 1D spectra are insufficient to resolve ambiguities, 2D NMR experiments are invaluable for establishing through-bond correlations between protons and carbons.
Table 1: Comparison of NMR Techniques
| Technique | Information Provided | Strengths | Limitations |
| ¹H NMR | Proton chemical environments and connectivities. | High sensitivity, rapid acquisition. | Can be complex and crowded for large molecules. |
| ¹³C NMR | Carbon skeleton of the molecule. | Directly observes the carbon backbone. | Lower sensitivity due to the low natural abundance of ¹³C. |
| ¹⁹F NMR | Presence and electronic environment of fluorine atoms. | Highly sensitive and specific to fluorine. | Only applicable to fluorine-containing compounds. |
| 2D NMR | Through-bond correlations between nuclei. | Resolves complex structural problems and confirms assignments. | Requires longer acquisition times and more expertise in interpretation. |
Experimental Protocol: A Standard NMR Workflow
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent can influence chemical shifts.[11]
-
Acquisition: Collect ¹H, ¹³C, and ¹⁹F NMR spectra on a high-field spectrometer (≥400 MHz).
-
Data Analysis: Integrate proton signals to determine relative proton counts. Analyze chemical shifts and coupling constants to deduce the molecular structure. Compare experimental data with predicted values.
Mass spectrometry provides the crucial information of the compound's molecular weight and elemental composition.
-
High-Resolution Mass Spectrometry (HRMS): This is the gold standard for confirming the molecular formula of a new compound. By providing a highly accurate mass measurement, HRMS can distinguish between compounds with the same nominal mass but different elemental compositions.[8]
-
Tandem Mass Spectrometry (MS/MS): Fragmentation analysis by MS/MS can provide valuable structural information by revealing the connectivity of different parts of the molecule.
Caption: A simplified workflow for mass spectrometry analysis.
Experimental Protocol: A Typical HRMS Experiment
-
Sample Infusion: Introduce a dilute solution of the sample into the mass spectrometer.
-
Ionization: Utilize a soft ionization technique such as electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) to generate intact molecular ions.[12]
-
Mass Analysis: Measure the mass-to-charge ratio of the ions with a high-resolution analyzer (e.g., TOF, Orbitrap).
-
Formula Determination: Use the accurate mass measurement to calculate the elemental composition.
For crystalline compounds, single-crystal X-ray diffraction provides an unambiguous three-dimensional structure.[13][14][15][16] This technique is particularly valuable for confirming the regiochemistry of the Suzuki-Miyaura coupling and for determining the absolute stereochemistry of chiral molecules. While obtaining suitable crystals can be a bottleneck, the structural information it provides is unparalleled.[14][17]
Table 2: Comparison of Key Validation Techniques
| Technique | Primary Information | Sample Requirements | Key Advantage |
| NMR Spectroscopy | Atomic connectivity and chemical environment. | Soluble compound, 1-10 mg. | Provides detailed structural information in solution. |
| Mass Spectrometry | Molecular weight and elemental composition. | Small amount of sample, often in solution. | Confirms molecular formula with high accuracy. |
| X-ray Crystallography | 3D atomic arrangement in the solid state. | Single, well-ordered crystal. | Provides the definitive, unambiguous structure. |
Alternative Building Blocks: A Comparative Perspective
While (4-(trifluoromethyl)pyridin-3-yl)boronic acid is a valuable synthon, other substituted pyridine boronic acids can be employed to modulate the properties of the final compound.[18][19] The choice of boronic acid will influence the electronic and steric properties of the resulting molecule, which can have a profound impact on its biological activity. The analytical validation workflow described herein is broadly applicable to compounds derived from these alternative building blocks.
Conclusion
The structural validation of novel compounds synthesized from (4-(trifluoromethyl)pyridin-3-yl)boronic acid demands a meticulous and multi-faceted analytical approach. The synergistic use of NMR spectroscopy, mass spectrometry, and, when feasible, X-ray crystallography, provides a robust and self-validating framework for unambiguous structure determination. This rigorous characterization is paramount for ensuring the scientific integrity of drug discovery and development programs.
References
- Suzuki-Miyaura Cross Coupling Reaction - TCI Chemicals. (URL: )
- Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. (2024). YouTube. (URL: )
- Vibrational spectroscopic (FT-IR, FT-Raman and NMR) and DFT analysis of 2-methoxy-3-(trifluoromethyl) pyridine. (2015).
- What are the byproducts in a Suzuki reaction? (2017). Chemistry Stack Exchange. (URL: )
- Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety. PMC - NIH. (URL: )
- Trifluoromethylpyridine: An Important Active Fragment for the Discovery of New Pesticides. (2022).
- Synthesis and X-Ray Crystal Structure Determination of Pyridine-2,6-Dicarboxylate Ligand-Based 2D Complex with Heterometallic Ions. (2025).
- 2-Hydroxy-5-nitro-3-(trifluoromethyl)pyridine as a Novel Matrix for Enhanced MALDI Imaging of Tissue Metabolites. (2024). PubMed. (URL: )
- Organofluorine Compounds in the Environment - Analysis, Sources and. Bibliothèque et Archives Canada. (URL: )
- Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. (URL: )
- Discovery of novel pyrimidine molecules containing boronic acid as VCP/p97 Inhibitors. (2021). [No Source Found]. (URL: )
- Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived
- Synthesis of novel halopyridinylboronic acids and esters. Part 3: 2, or 3-Halopyridin-4-yl-boronic acids and esters. Sci-Hub. (URL: )
- Exploring the Synthesis and Applications of Trifluoromethylpyridine Deriv
- A Comparative Guide to the X-ray Crystallography of Pyridin-4-ol
- Suzuki Coupling. Organic Chemistry Portal. (URL: )
- Computational 19 F NMR of trifluoromethyl derivatives of alkenes, pyrimidines, and indenes. [No Source Found]. (URL: )
- Application of directly coupled HPLC-NMR-MS/MS to the identification of metabolites of 5-trifluoromethylpyridone (2-hydroxy-5-trifluoromethylpyridine) in hydroponically grown plants. PubMed. (URL: )
- Evaluation of analytical methods for fluorine in biological and related m
- New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evalu
- Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applic
- Contemporary synthetic strategies in organofluorine chemistry. [No Source Found]. (URL: )
- Synthesis, X-ray and spectroscopic analysis of some pyridine derivatives. (2025).
- Trifluoromethyl-substituted pyridyl- and pyrazolylboronic acids and esters: synthesis and Suzuki–Miyaura cross-coupling reactions. Organic & Biomolecular Chemistry (RSC Publishing). (URL: )
- Trifluoromethylpyridine: Its chemistry and applications. (2023). Research Outreach. (URL: )
- Synthesis of 2-Fluoroalkylated Pyridines and Fluoropyridines by Thermal Denitrogenation of N-Fluoroalkyl-1,2,3-triazoles and Cyc. (2026). [No Source Found]. (URL: )
- Rational Design of Enzyme-Responsive Fluorescent Organoruthenium Prodrug for Real-Time Tracking of Cargo Release and Cytotoxicity. (2026).
- Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025). YouTube. (URL: )
- Quantitative NMR spectroscopy on fluorine- containing drugs - a comparative study on pharmaceutical raw materials and different. Diva-Portal.org. (URL: )
- Analytical techniques used for monitoring the biodegradation of fluorinated compounds in waste streams from pharmaceutical production. PubMed. (URL: )
- April 2017 — "NMR spectral characteristics of fluorocontaining pyridines". Fluorine notes. (URL: )
- Towards a comprehensive analytical workflow for the chemical characterisation of organofluorine in consumer products and environmental samples. FAO AGRIS. (URL: )
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- 4. Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Trifluoromethyl-substituted pyridyl- and pyrazolylboronic acids and esters: synthesis and Suzuki–Miyaura cross-coupling reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
